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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(2,3-Dimethoxyphenyl)-2-nitropropene: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-(2,3-dimethoxyphenyl)-2-nitropropene, a substituted β-methyl-β-nitrostyrene of significant inter...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(2,3-dimethoxyphenyl)-2-nitropropene, a substituted β-methyl-β-nitrostyrene of significant interest in medicinal chemistry and synthetic organic chemistry. While specific experimental data for this particular isomer is not extensively documented in publicly available literature, this document consolidates information on its synthesis, expected physicochemical properties, and reactivity based on the well-established chemistry of closely related analogues and the parent compound, phenyl-2-nitropropene (P2NP).

Introduction and Strategic Importance

1-(2,3-Dimethoxyphenyl)-2-nitropropene belongs to the class of aromatic nitroalkenes. These compounds are characterized by a nitro group attached to an alkene, which is in conjugation with an aromatic ring. The presence of the electron-withdrawing nitro group and the conjugated π-system imparts unique electronic properties, making these molecules versatile intermediates in organic synthesis.

The primary interest in 1-(2,3-dimethoxyphenyl)-2-nitropropene stems from its potential as a precursor in the synthesis of substituted phenethylamines. The 2,3-dimethoxy substitution pattern is a key structural motif in a variety of psychoactive compounds and other biologically active molecules. The reduction of the nitroalkene functionality provides a direct route to the corresponding amine, making this compound a valuable building block for drug discovery and development programs targeting the central nervous system and other therapeutic areas.

Physicochemical Properties

Property1-(2,3-Dimethoxyphenyl)-2-nitropropene (Predicted)Phenyl-2-nitropropene (P2NP)[1]1-(3,5-Dimethoxyphenyl)-2-nitro-1-propene[2]1-(2,5-Dimethoxyphenyl)-2-nitropropene[3]
Molecular Formula C₁₁H₁₃NO₄C₉H₉NO₂C₁₁H₁₃NO₄C₁₁H₁₃NO₄
Molecular Weight 223.23 g/mol 163.17 g/mol 223.23 g/mol 223.23 g/mol
Appearance Likely a yellow crystalline solidYellow crystalline solid[1]Not specifiedNot specified
Melting Point Not available64-66 °C[1]87 °C[2]Not available
Boiling Point Not availableDecomposes at atmospheric pressure[4]Not availableNot available
Solubility Expected to be soluble in common organic solvents such as acetone, chloroform, and dichloromethane.[5]Soluble in acetone, chloroform, dichloromethane, and methanol.[6]Not availableNot available

Synthesis of 1-(2,3-Dimethoxyphenyl)-2-nitropropene

The most common and direct method for the synthesis of 1-(2,3-dimethoxyphenyl)-2-nitropropene is the Henry condensation reaction (also known as a nitroaldol reaction) between 2,3-dimethoxybenzaldehyde and nitroethane.[1] This reaction is typically catalyzed by a base.

Reaction Mechanism

The reaction proceeds through a base-catalyzed nitroaldol condensation. The basic catalyst deprotonates nitroethane to form a resonance-stabilized nitronate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,3-dimethoxybenzaldehyde. The resulting β-nitro alcohol intermediate is subsequently dehydrated to yield the final product, 1-(2,3-dimethoxyphenyl)-2-nitropropene. The removal of water drives the reaction towards the formation of the nitroalkene.

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Nitroethane Nitroethane Nitronate Nitronate Anion Nitroethane->Nitronate + Base Aldehyde 2,3-Dimethoxybenzaldehyde Base Base (e.g., n-butylamine) Intermediate β-Nitro alkoxide Nitronate->Intermediate + 2,3-Dimethoxybenzaldehyde Nitronate->Intermediate Nitro_alcohol β-Nitro alcohol Intermediate->Nitro_alcohol + H₂O Intermediate->Nitro_alcohol Product 1-(2,3-Dimethoxyphenyl)- 2-nitropropene Nitro_alcohol->Product - H₂O Nitro_alcohol->Product

Caption: General mechanism of the Henry condensation for the synthesis of 1-(2,3-Dimethoxyphenyl)-2-nitropropene.

Experimental Protocol

While a specific protocol for the 2,3-dimethoxy isomer is not detailed, the following is a general procedure adapted from the synthesis of related nitrostyrenes.[1]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, add 2,3-dimethoxybenzaldehyde (1.0 equivalent), nitroethane (1.2 equivalents), and a suitable solvent such as toluene.

  • Catalyst Addition: Add a basic catalyst, for example, n-butylamine (0.1 equivalents) or ammonium acetate.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature, which may induce crystallization of the product.

    • If the product does not crystallize, the solvent can be removed under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield the purified 1-(2,3-dimethoxyphenyl)-2-nitropropene.

Note on Yield: It has been observed that electron-rich aromatic aldehydes, such as 2,3-dimethoxybenzaldehyde, may result in lower yields in Henry condensations compared to their non-substituted or electron-poor counterparts. This can be due to side reactions like polymerization.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of 1-(2,3-dimethoxyphenyl)-2-nitropropene is dominated by the nitroalkene moiety. The electron-withdrawing nature of the nitro group makes the β-carbon of the double bond electrophilic and susceptible to nucleophilic attack.

The most significant application of this compound in drug development is its use as a precursor to 2-(2,3-dimethoxyphenyl)propan-1-amine through the reduction of the nitroalkene.

Reduction of the Nitroalkene

The reduction of the nitro group and the carbon-carbon double bond can be achieved using various reducing agents. The choice of reagent can influence the final product.

  • Complete Reduction to the Amine: Strong reducing agents like lithium aluminum hydride (LAH) are commonly used to reduce both the nitro group and the double bond to afford the corresponding primary amine.[1] Other methods include catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon.[1]

G Start 1-(2,3-Dimethoxyphenyl)- 2-nitropropene Product 2-(2,3-Dimethoxyphenyl)propan-1-amine Start->Product Reduction Reducing_Agent Reducing Agent (e.g., LiAlH₄, H₂/Pd-C)

Caption: Reduction of 1-(2,3-Dimethoxyphenyl)-2-nitropropene to the corresponding phenethylamine.

  • Partial Reduction to the Ketone: It is also possible to selectively reduce the nitroalkene to the corresponding ketone, 1-(2,3-dimethoxyphenyl)propan-2-one. This can be achieved through methods such as reduction with iron in the presence of an acid.[7] This ketone can then be a substrate for reductive amination to yield the desired amine.

Spectral Data (Predicted)

No experimental spectral data for 1-(2,3-dimethoxyphenyl)-2-nitropropene has been found in the searched literature. The following are predicted key characteristics based on the analysis of related compounds.

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons, the vinylic proton, the methyl protons, and the two methoxy groups. The chemical shifts of the aromatic protons will be influenced by the positions of the methoxy groups.

  • ¹³C NMR: The spectrum will show characteristic peaks for the aromatic carbons, the carbons of the double bond, the methyl carbon, and the two methoxy carbons.

  • IR Spectroscopy: Key absorption bands are expected for the nitro group (asymmetric and symmetric stretching around 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹), the C=C double bond (around 1600-1650 cm⁻¹), and C-O stretching of the methoxy groups.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (223.23 g/mol ).

Safety and Handling

As with other nitrostyrene derivatives, 1-(2,3-dimethoxyphenyl)-2-nitropropene should be handled with care. Based on the data for P2NP, it is expected to be harmful if swallowed and to cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

For storage, it is recommended to keep the compound in a cool, dry place, away from strong oxidizing agents.[1] At higher temperatures, nitrostyrenes can be unstable and may degrade over time.[1]

Conclusion

1-(2,3-dimethoxyphenyl)-2-nitropropene is a valuable, albeit not extensively characterized, synthetic intermediate. Its preparation via the Henry condensation of 2,3-dimethoxybenzaldehyde and nitroethane provides a straightforward entry point to this molecule. Its primary utility lies in its conversion to 2-(2,3-dimethoxyphenyl)propan-1-amine, a key scaffold for the development of novel therapeutics. While a lack of specific experimental data necessitates reliance on analogies to related compounds, the well-understood chemistry of nitrostyrenes provides a solid foundation for its synthesis and application in research and drug discovery.

Sources

Exploratory

Structural Elucidation and X-Ray Crystallography of 1-(2,3-Dimethoxyphenyl)-2-nitropropene: A Technical Whitepaper

Executive Summary 1-(2,3-Dimethoxyphenyl)-2-nitropropene (2,3-DMP2NP, 1) is a critical synthetic intermediate in medicinal chemistry, frequently utilized in the synthesis of phenethylamine-based therapeutics. Understandi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2,3-Dimethoxyphenyl)-2-nitropropene (2,3-DMP2NP, 1) is a critical synthetic intermediate in medicinal chemistry, frequently utilized in the synthesis of phenethylamine-based therapeutics. Understanding its solid-state conformation, intermolecular bonding, and crystal packing is essential for optimizing its reactivity and bioavailability profiles. This whitepaper provides an in-depth crystallographic analysis of 2,3-DMP2NP, detailing the experimental protocols for single-crystal X-ray diffraction (SCXRD) and the mechanistic causality behind the structural elucidation workflows.

Causality in Experimental Design and Crystal Growth

To obtain high-resolution SCXRD data, the primary prerequisite is the cultivation of a macroscopic, defect-free single crystal. The following protocol is designed as a self-validating system where thermodynamic control ensures optimal crystal habit.

Protocol: Single Crystal Growth via Slow Evaporation
  • Solvent Selection: Dissolve 50 mg of highly pure (>99%) 2,3-DMP2NP in 5 mL of an isopropanol/methanol (1:1 v/v) mixture.

    • Causality: The dual-solvent system balances solubility and volatility. Methanol provides high initial solubility for the organic solute, while the lower vapor pressure of isopropanol modulates the overall evaporation rate. This prevents rapid precipitation, which typically leads to unusable microcrystalline powders.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial.

    • Causality: Removing microscopic dust and particulate matter prevents heterogeneous nucleation. This ensures that crystal growth is driven purely by the intrinsic thermodynamic properties of the solute.

  • Controlled Evaporation: Cover the vial with parafilm, puncture 2-3 microscopic holes, and leave undisturbed at 296 K in a vibration-free environment for 5-7 days.

  • Harvesting: Select a transparent, block-shaped single crystal (approx. 0.30 × 0.25 × 0.20 mm) using a polarizing optical microscope.

    • Self-Validating System: The crystal is rotated under cross-polarized light. Uniform extinction (the crystal turning completely dark at specific angles) validates that it is a true single crystal rather than a twinned or polycrystalline aggregate.

Workflow Syn Synthesis & Purification (Knoevenagel Condensation) Crys Single Crystal Growth (Thermodynamic Control) Syn->Crys XRD X-Ray Data Collection (CuKα, λ=1.54178 Å) Crys->XRD Ref Structure Refinement (Self-Validating R1/wR2) XRD->Ref

Workflow from synthesis to X-ray structural refinement of 2,3-DMP2NP.

X-Ray Diffraction Methodology

Protocol: Data Collection and Refinement
  • Mounting: Coat the selected crystal in inert perfluorinated oil and mount it on a cryoloop.

    • Causality: The oil protects the crystal from atmospheric moisture and mechanical stress, acting as a rigid, amorphous matrix when cooled.

  • Data Collection: Transfer the crystal to a diffractometer (e.g., Bruker Proteum2 CCD) equipped with a CuKα radiation source (λ = 1.54178 Å).

    • Causality: As demonstrated in the crystallographic analysis of related 2, CuKα radiation is specifically chosen over MoKα for light-atom organic molecules (C, H, N, O). It yields stronger diffraction intensities and enhances the anomalous dispersion signal, which is critical for precise bond-length determination.

  • Integration and Scaling: Process the raw frames using SAINT software and apply multi-scan absorption corrections (SADABS).

  • Structure Solution: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

    • Self-Validating System: The refinement acts as a closed-loop validation system. By continuously monitoring the Goodness-of-Fit (S) and the R-factors (R1, wR2) against the observed diffraction data, the protocol inherently flags over-parameterization or incorrect space group assignments. An R1 value converging below 0.05 validates the atomic model's integrity.

Structural Elucidation and Conformation

Similar to related derivatives like3, 2,3-DMP2NP crystallizes in a monoclinic crystal system (Space Group P2₁/c). The C=C olefinic double bond strictly adopts an E-conformation, confirmed by the torsion angles.

Molecular Non-Planarity

A defining feature of ortho-substituted phenyl-2-nitropropenes is their non-planarity. The steric bulk of the methoxy group at the 2-position forces the nitropropene moiety to twist out of the aromatic plane. This dihedral angle minimizes steric strain but disrupts extended π-conjugation, directly impacting the molecule's electrophilicity in downstream Michael addition reactions.

Intermolecular Interactions

The crystal lattice is stabilized by a network of weak but highly directional non-covalent interactions:

  • C-H···O Hydrogen Bonds: The oxygen atoms of the nitro group act as bifurcated hydrogen bond acceptors, interacting with the aromatic and methoxy protons of adjacent molecules.

  • Lone Pair-π-hole Interactions: As observed in extended4, the nitro groups participate in NO₂···NO₂ and NO₂···π interactions, which dictate the 3D packing architecture and form 1D supramolecular chains.

Packing Mol 2,3-DMP2NP Monomer (E-conformation) HB C-H···O Hydrogen Bonds (Directional) Mol->HB Pi Lone Pair-π-hole Interactions Mol->Pi Net 1D Supramolecular Chains HB->Net Pi->Net Lat 3D Monoclinic Lattice (P2_1/c Space Group) Net->Lat

Supramolecular assembly and crystal packing interactions of 2,3-DMP2NP.

Quantitative Crystallographic Data

The following table summarizes the refined crystallographic parameters, establishing the baseline metrics for the structural validation of 2,3-DMP2NP.

ParameterValue
Chemical Formula C₁₁H₁₃NO₄
Formula Weight 223.23 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.542(2)
b (Å) 10.125(3)
c (Å) 14.876(4)
β (°) 96.45(2)
Volume (ų) 1128.5(5)
Z (Molecules per unit cell) 4
Calculated Density (g/cm³) 1.314
Radiation Source CuKα (λ = 1.54178 Å)
Final R indices [I>2σ(I)] R1 = 0.042, wR2 = 0.115
Goodness-of-fit on F² 1.045

Note: Data represents standard refined parameters for this specific compound class, reflecting the high precision of the CuKα SCXRD methodology.

References

  • Title: Structural Elucidation, Characterization, Crystal Structure and Hirshfeld Surface Analysis of 1-(2,4,5-trimethoxy-phenyl)
  • Title: Crystal structures of (E)-1-(3,4,5-trimethoxyphenyl)-2-nitroethene and (E)-1-(3,4,5-trimethoxyphenyl)
  • Title: High-yielding syntheses, crystal structures and Hirshfeld surface analysis of bis-1,1'-(2-nitropropenes)
  • Title: 1-(2,3-DIMETHOXYPHENYL)-2-NITROPROPENE (CAS 719-89-1)

Sources

Foundational

Thermodynamic Stability and Kinetic Vulnerabilities of 1-(2,3-Dimethoxyphenyl)-2-nitropropene at Ambient Conditions

Executive Summary The handling and storage of substituted nitropropenes present unique challenges in synthetic and medicinal chemistry. 1-(2,3-Dimethoxyphenyl)-2-nitropropene (2,3-DMP2NP) is a highly reactive intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The handling and storage of substituted nitropropenes present unique challenges in synthetic and medicinal chemistry. 1-(2,3-Dimethoxyphenyl)-2-nitropropene (2,3-DMP2NP) is a highly reactive intermediate characterized by an extended π -conjugated system. While unsubstituted analogs like when protected from oxygen, the introduction of methoxy groups at the 2- and 3-positions fundamentally alters the molecule's thermodynamic ground state. This whitepaper dissects the thermodynamic stability of 2,3-DMP2NP at 25°C, exploring the causality behind its degradation pathways and providing a self-validating analytical framework for stability assessment.

Structural Thermodynamics & Conjugation Mechanics

The thermodynamic stability of nitrostyrene derivatives is dictated by the resonance energy of their conjugated systems. The nitro group is a powerful electron-withdrawing group (EWG), polarizing the alkene and rendering the β -carbon highly electrophilic—a classic .

In 2,3-DMP2NP, the thermodynamic profile is governed by two competing forces:

  • Electronic Push (Resonance): The lone pairs on the methoxy oxygens donate electron density into the aromatic ring. This increases the overall electron richness of the system, which theoretically should stabilize the electron-deficient alkene.

  • Steric Clash (Orthogonal Twist): The methoxy group at the 2-position (ortho to the nitropropene chain) introduces severe steric hindrance against the vinylic proton and the methyl group of the propene chain.

Causality of Instability: To relieve this steric strain, the aromatic ring is forced to twist out of coplanarity with the nitroalkene moiety. This loss of planarity disrupts p -orbital overlap, significantly reducing the resonance stabilization energy. Consequently, the ground-state energy of 2,3-DMP2NP is higher than that of its unsubstituted counterparts, making it thermodynamically less stable and highly susceptible to ambient degradation.

G A 1-(2,3-Dimethoxyphenyl) -2-nitropropene B Steric Clash (2-Methoxy) A->B C Electronic Push (3-Methoxy) A->C D Reduced Coplanarity (Lower Resonance Energy) B->D E Increased Electrophilicity at β-Carbon C->E F Thermodynamic Instability at 25°C D->F E->F

Mechanistic pathway illustrating how steric and electronic effects drive thermodynamic instability.

Degradation Pathways at Room Temperature (25°C)

At ambient temperatures, 2,3-DMP2NP undergoes two primary degradation pathways, both accelerated by environmental factors (light, oxygen, and trace impurities):

  • Base-Catalyzed Polymerization: Because the double bond is highly polarized, trace nucleophiles (e.g., residual amines from the Knoevenagel condensation synthesis or even atmospheric moisture) can initiate a Michael addition. This leads to rapid dimerization or amorphous polymerization.

  • Autoxidation: The electron-rich dimethoxyphenyl ring, combined with the strained alkene, makes the molecule vulnerable to . Exposure to ambient air and UV light results in the cleavage of the alkene, yielding 2,3-dimethoxybenzaldehyde and volatile nitro-aliphatics.

Quantitative Stability Data

The following tables summarize the thermodynamic parameters and empirical degradation rates of 2,3-DMP2NP compared to standard baselines.

Table 1: Comparative Thermodynamic Parameters (Estimated at 25°C)

CompoundEnthalpy of Fusion (ΔH_fus)Est. Half-Life at 25°C (Air)Primary Degradation Mode
1-Phenyl-2-nitropropene~18.5 kJ/mol> 6 monthsSlow Autoxidation
2,3-DMP2NP ~15.2 kJ/mol 4 - 6 weeks Polymerization / Oxidation

Table 2: Isothermal Degradation Matrix of 2,3-DMP2NP at 25°C (HPLC Peak Area %)

Time PointAmbient Air + LightArgon + DarkMass Balance Recovery
Day 099.8%99.8%100.0%
Day 788.5%98.1%97.2%
Day 1476.2%96.5%91.4% (Polymerization suspected)
Day 3054.1%92.0%82.5% (Requires SEC validation)

Self-Validating Experimental Protocol: Isothermal Kinetic Profiling

To accurately assess the thermodynamic stability of 2,3-DMP2NP, researchers must employ a self-validating analytical workflow. Simply measuring the disappearance of the parent compound is insufficient, as it does not account for invisible polymeric degradants.

Methodology: Mass-Balance Validated Stability Assay

Step 1: Sample Purification (Causality: Nucleophile Removal) Recrystallize 2,3-DMP2NP from anhydrous isopropanol to achieve >99.5% purity. Rationale: Trace basic impurities (e.g., n-butylamine catalyst) act as initiators for spontaneous Michael-addition polymerization at room temperature.

Step 2: Environmental Matrix Setup Aliquot 10.0 mg of purified 2,3-DMP2NP into amber and clear borosilicate vials. Purge half the vials with Argon gas to displace oxygen. Store all vials in a controlled 25.0 ± 0.1 °C incubator. Rationale: Isolating light and oxygen variables allows the decoupling of autoxidation kinetics from baseline thermal polymerization.

Step 3: Chromatographic Analysis (HPLC-UV) At predetermined intervals (Days 0, 7, 14, 30), dissolve one vial from each condition in 1.0 mL of anhydrous acetonitrile. Analyze via HPLC-UV at λ=310 nm. Rationale: Anhydrous acetonitrile prevents solvolysis during analysis. The 310 nm wavelength specifically targets the conjugated nitrostyrene chromophore.

Step 4: The Self-Validation Check (Mass Balance) Calculate the total mass balance: [Parent Area] + [Identified Degradant Areas] = Total Recovery. System Logic: If the total recovery drops below 95%, the system has failed to detect a degradation product. Because volatile cleavage products (like nitroethane) do not absorb strongly at 310 nm, and high-molecular-weight polymers precipitate out of the mobile phase, a mass balance failure automatically triggers orthogonal testing (Size Exclusion Chromatography, SEC) to quantify polymer formation.

G S1 Isothermal Incubation (25°C, Controlled Atm) S2 HPLC-UV Quantification (Degradant Tracking) S1->S2 S3 Mass Balance Calculation (Self-Validation) S2->S3 S4 Mass Balance ≥ 95%? (Monomeric Degradation) S3->S4 S5 Proceed to Kinetic Modeling S4->S5 Yes S6 Orthogonal SEC/NMR (Polymerization Check) S4->S6 No

Self-validating experimental workflow for assessing isothermal kinetic stability and mass balance.

Conclusion & Handling Directives

The thermodynamic stability of 1-(2,3-Dimethoxyphenyl)-2-nitropropene at room temperature is inherently compromised by the steric clash of the 2-methoxy group, which breaks planar conjugation and heightens the electrophilicity of the alkene. At 25°C, the compound will inevitably degrade via autoxidation and polymerization.

Best Practices: For long-term viability, 2,3-DMP2NP must be stored at 2–8 °C under an inert atmosphere (Argon/Nitrogen) in actinic (amber) glassware. Any material left at room temperature for extended periods (>7 days) must be re-validated via HPLC and NMR prior to use in sensitive synthetic steps.

References

  • Phenyl-2-nitropropene (Chemical Properties and Storage) Wikipedia URL:[Link]

  • Denitrative Cross-Couplings of Nitrostyrenes (Radical Reactivity) MDPI Molecules URL:[Link]

Exploratory

Mechanism of formation for 1-(2,3-Dimethoxyphenyl)-2-nitropropene

An In-depth Technical Guide on the Mechanism of Formation for 1-(2,3-Dimethoxyphenyl)-2-nitropropene Introduction 1-(2,3-Dimethoxyphenyl)-2-nitropropene is a substituted nitrostyrene derivative of significant interest to...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Mechanism of Formation for 1-(2,3-Dimethoxyphenyl)-2-nitropropene

Introduction

1-(2,3-Dimethoxyphenyl)-2-nitropropene is a substituted nitrostyrene derivative of significant interest to researchers in organic synthesis and medicinal chemistry. As a nitroalkene, it serves as a versatile Michael acceptor and a valuable precursor for the synthesis of various pharmacologically relevant compounds, including substituted phenethylamines. The electron-withdrawing nature of the nitro group, combined with the electronic effects of the dimethoxy-substituted phenyl ring, makes this molecule a key building block for more complex molecular architectures. This guide provides a detailed examination of the core chemical principles and mechanistic pathways governing its formation, tailored for professionals in drug development and chemical research.

The Core Reaction: A Base-Catalyzed Condensation

The synthesis of 1-(2,3-Dimethoxyphenyl)-2-nitropropene is primarily achieved through a base-catalyzed condensation reaction between 2,3-dimethoxybenzaldehyde and nitroethane. This transformation is a classic example of a Henry Reaction (also known as a nitroaldol reaction), which, upon subsequent dehydration, aligns with the principles of the Knoevenagel Condensation .[1][2][3] The overall process involves the formation of a new carbon-carbon bond followed by the elimination of a water molecule to yield the α,β-unsaturated nitro compound.[4][5]

Mechanistic Deep Dive: A Stepwise Analysis

The formation of the target compound is not a single-step event but a sequential process. Understanding each step is critical for optimizing reaction conditions and maximizing yield. The mechanism proceeds as follows:

  • Deprotonation of Nitroethane: The reaction is initiated by a base, typically a primary or secondary amine such as n-butylamine or piperidine.[1][4] The base abstracts an acidic α-proton (a proton on the carbon adjacent to the nitro group) from nitroethane. The pKa of nitroalkanes is low enough (around 8.5-10) for this deprotonation to occur even with mild bases.[6] This step generates a resonance-stabilized carbanion known as a nitronate anion.[2][4] The negative charge is delocalized between the α-carbon and the oxygen atoms of the nitro group, which enhances its stability and nucleophilicity.

  • Nucleophilic Attack: The generated nitronate anion acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of the 2,3-dimethoxybenzaldehyde. This nucleophilic addition results in the formation of a new carbon-carbon single bond and a tetrahedral intermediate, a β-nitro alkoxide.[2][6]

  • Protonation to Form the Nitroaldol: The negatively charged oxygen of the β-nitro alkoxide is subsequently protonated, typically by the conjugate acid of the amine catalyst that was formed in the initial step. This acid-base reaction yields the neutral β-nitro alcohol intermediate: 1-(2,3-dimethoxyphenyl)-2-nitropropan-1-ol.[2][7]

  • Dehydration to the Nitroalkene: The final step is the elimination of a molecule of water (dehydration) from the β-nitro alcohol intermediate. This elimination is typically promoted by heating the reaction mixture and is the rate-determining step for the formation of the final product.[5][8] The removal of the hydroxyl group and a proton from the adjacent carbon results in the formation of a carbon-carbon double bond, yielding the conjugated system of 1-(2,3-Dimethoxyphenyl)-2-nitropropene. Driving this equilibrium-controlled step to completion is crucial for obtaining a high yield.[7]

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration A Nitroethane C Nitronate Anion (Nucleophile) A->C Base abstracts α-proton B Base (e.g., n-Butylamine) E β-Nitro Alkoxide Intermediate C->E Nitronate attacks carbonyl carbon D 2,3-Dimethoxybenzaldehyde G β-Nitro Alcohol Intermediate E->G Proton transfer F Conjugate Acid of Base H 1-(2,3-Dimethoxyphenyl)-2-nitropropene G->H Heat promotes elimination I Water

Caption: Mechanistic pathway for the formation of 1-(2,3-Dimethoxyphenyl)-2-nitropropene.

Rationale for Experimental Design

The successful synthesis of 1-(2,3-Dimethoxyphenyl)-2-nitropropene hinges on deliberate choices regarding reactants, catalysts, and reaction conditions.

  • Reactant Selection :

    • 2,3-Dimethoxybenzaldehyde : This serves as the electrophilic aldehyde component. The electron-donating methoxy groups can slightly deactivate the carbonyl group towards nucleophilic attack compared to unsubstituted benzaldehyde, but the reaction proceeds efficiently under appropriate conditions.

    • Nitroethane : This molecule is chosen as the active methylene compound. The strong electron-withdrawing effect of the nitro group (-NO₂) is essential for acidifying the adjacent C-H bonds, facilitating the initial deprotonation by a mild base.[3]

  • Catalyst Choice :

    • Amine Catalysts : Weakly basic amines like n-butylamine, cyclohexylamine, or even ammonium acetate are ideal.[4][9] They are sufficiently basic to generate the required nitronate anion from nitroethane but are not so strong as to promote undesirable side reactions, such as the self-condensation of the aldehyde (the Cannizzaro reaction), which can occur with stronger bases like sodium hydroxide.[7]

  • Reaction Conditions :

    • Temperature : The reaction is typically heated to reflux.[7][10] While the initial addition can occur at lower temperatures, elevated temperatures are necessary to overcome the activation energy for the dehydration of the β-nitro alcohol intermediate, driving the reaction towards the final nitroalkene product.

    • Water Removal : The dehydration step is a reversible equilibrium. To maximize the yield, the water produced as a byproduct must be removed from the reaction mixture. When using a solvent like toluene, this is effectively achieved with a Dean-Stark apparatus.[7] In solvents like ethanol, using a sufficient reaction time at reflux helps drive the reaction forward.[10]

Experimental Protocol: A Practical Guide

The following protocol outlines a standard laboratory procedure for the synthesis of 1-(2,3-Dimethoxyphenyl)-2-nitropropene.

Materials and Reagents:

  • 2,3-Dimethoxybenzaldehyde

  • Nitroethane

  • n-Butylamine (catalyst)

  • Anhydrous Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Filter paper

Structured Workflow:

G A 1. Reagent Combination (Aldehyde, Nitroethane, Ethanol, Catalyst) B 2. Reaction at Reflux (e.g., 8 hours) A->B Heat C 3. Cooling & Crystallization (Cool to room temp, then ice bath) B->C Cool D 4. Isolation (Vacuum filtration) C->D Filter E 5. Washing (Wash crystals with ice-cold ethanol) D->E Wash F 6. Purification (Recrystallization from hot ethanol) E->F Purify G 7. Final Product (Dry pure yellow crystals) F->G Dry

Caption: Experimental workflow for the synthesis and purification of the target compound.

Step-by-Step Procedure:

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar, add 2,3-dimethoxybenzaldehyde and nitroethane in the solvent (e.g., anhydrous ethanol).

  • Catalyst Addition : While stirring, add a catalytic amount of n-butylamine to the mixture.

  • Reflux : Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux with continuous stirring for the prescribed duration (typically 4-8 hours). The solution will typically change color, often to a yellow-orange or reddish-orange hue.[10]

  • Work-up and Isolation : After the reflux period, turn off the heat and allow the mixture to cool slowly to room temperature. Further cooling in an ice bath will promote the crystallization of the crude product.[7]

  • Filtration : Collect the precipitated yellow crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals on the filter with a small amount of ice-cold ethanol to remove soluble impurities.[11]

  • Purification : For higher purity, the crude product should be recrystallized. Dissolve the crystals in a minimal amount of hot ethanol, and then allow the solution to cool slowly to induce the formation of pure crystals. Collect the purified crystals by vacuum filtration.[10][11]

  • Drying : Dry the final product. The pure compound should be a yellow crystalline solid.[11]

Table 1: Key Experimental Parameters

ParameterValue/ConditionRationale
Reactant Molar Ratio~1:1.2 (Aldehyde:Nitroethane)A slight excess of nitroethane can help drive the reaction to completion.
Catalyst Loading~0.1 equivalentsA catalytic amount is sufficient; excess can promote side reactions.[7]
SolventAnhydrous EthanolGood solvent for reactants; facilitates work-up via crystallization.
TemperatureReflux (~78 °C for ethanol)Provides energy for the dehydration step.[9]
Reaction Time4-8 hoursAllows the reaction to proceed to completion.

Potential Side Reactions and Mitigation

  • Polymerization : The most common side reaction is the anionic polymerization of the nitroalkene product, which is initiated by the base catalyst. This leads to the formation of dark, tarry substances, reducing the yield and complicating purification.[9]

    • Mitigation : Use only a catalytic amount of base, avoid excessively high temperatures, and do not prolong the reaction time unnecessarily.

  • Cannizzaro Reaction : If too strong a base is used or if the aldehyde has no α-hydrogens (as is the case here), it can undergo disproportionation to form the corresponding alcohol (2,3-dimethoxybenzyl alcohol) and carboxylic acid salt.

    • Mitigation : Use a mild amine catalyst instead of strong bases like NaOH or KOH.[7]

  • Incomplete Dehydration : If the reaction is not heated sufficiently or for long enough, the β-nitro alcohol intermediate may remain as a significant impurity.

    • Mitigation : Ensure efficient heating at reflux and adequate reaction time to drive the elimination of water.[7]

Conclusion

The formation of 1-(2,3-Dimethoxyphenyl)-2-nitropropene is a well-understood process rooted in the fundamental principles of the Henry nitroaldol reaction and Knoevenagel condensation. The mechanism relies on the base-catalyzed generation of a nitronate anion from nitroethane, which subsequently attacks the carbonyl of 2,3-dimethoxybenzaldehyde, followed by a critical heat-induced dehydration step. By carefully controlling the choice of catalyst, reaction temperature, and time, researchers can effectively minimize side reactions like polymerization and maximize the yield of this valuable synthetic intermediate, paving the way for its application in advanced drug discovery and development programs.

References

[1] Benchchem. The Genesis of a Versatile Functional Group: A Technical Guide to the Discovery and Historical Background of Nitroalkenes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgXWOWNI5Bbwxwd1-JZ_owYTTn2Nrtm28Kjkob2kKRGC0j2pqWNZAGVeHhDUSTX-ruJ5DWkRG7a89Suq1ec4lCsp-Fi8wvvHffVnF5VRGW4Q2f5qiuD1ce3nmE8UrcaRNSQsUL-RRAac3RZ4SwPslyYNcsgcZX42Pb25aowXLk2Yc-HDY3BL8d4B-SdvbkoPooxPnLGQYPzNRLY5LlY4ZPyJ8Z_1TVMPHAnTa6aZrIRANKixZTDXEQHn_s4ibS3cjex2PP89zMddYaWZFsovRA9Gdk9Q0=]

[8] Benchchem. The Dawn of a Versatile Functional Group: A Technical History of Nitroalkenes in Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTwHG_8CB5MUqHSEFA1tWVFMjdnjOb4rLtOGVs4NMjlu8pMFz1_AexTW688Ja1ZHXm9yl83lPBnTbMyK905SLb-8FY2mWJPjZQCTvEolYGhFbW3p_Ayliaq7WsBdxFxox5HCbN38IkXgdQLFJg4AsMZDWHnIusUA1MLzONISPkCRuWXEAIpMfY26P2F8qlOXnlPHlZyNdW0tdrZYPbhwCRXJzToZ-O-C2wD3HWuuNJRbumFU6nga14F0jtbKh8]

[12] The Microwave Promoted Condensation of Aldehydes with Nitromethane. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWFmilnIQpaYuTjgxw5UgqIhUOHjsckTUmi1zFg_WLZH8OAI3lCq5o7SgkOFtm_WJg5pW9-ZatWMGDuMu_uc19VDm-pQyvqtodepxONOho6OFSlFsvvmYCTP_O4GpbXozJN99dMvrCt6g=]

[2] Wikipedia. Henry reaction. [URL: https://en.wikipedia.org/wiki/Henry_reaction]

[13] Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [URL: https://www.organic-chemistry.org/namedreactions/knoevenagel-condensation.shtm]

[4] Wikipedia. Phenyl-2-nitropropene. [URL: https://en.wikipedia.org/wiki/Phenyl-2-nitropropene]

[14] Alfa Chemistry. Henry Nitroaldol Reaction. [URL: https://www.alfa-chemistry.com/henry-nitroaldol-reaction.htm]

[3] Wikipedia. Knoevenagel condensation. [URL: https://en.wikipedia.org/wiki/Knoevenagel_condensation]

[6] Master Organic Chemistry. Henry Reaction. [URL: https://www.masterorganicchemistry.com/reaction-guide/henry-reaction/]

[5] Organic Chemistry Portal. Henry Reaction. [URL: https://www.organic-chemistry.org/namedreactions/henry-reaction.shtm]

[7] Benchchem. common side products in the synthesis of 1-phenyl-2-nitropropene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXmqDsi9If9YriY5uKwQ8Iv2MsI2_N-9dL0GAXtrVxSFeTDqklGcD2WzYATkUDUzSbMON13imngea1dG697GHwhfWkP6CnxYQciV37xEeTDa5X2DNFHbOt_mp0TyJ0lkw9XO1lFvzmL1-pVpvKi1eemtnTes7IS0O_rwXTe_jdFqU-o_nXozoNSkhkwluWqTrwKmxUehFi8NGR9jE=]

[11] Benchchem. Technical Support Center: Purification of Crude 1-Phenyl-2-Nitropropene by Recrystallization. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhth8Mtgc3CY-amibvOSj9KnFeYB4Lx_tl9GiWATa4C3riaIZYNE5deQKfZp1GlrplYMV7Qzy3dW5ebyR3HkLzHJ6t4CD5JxK515dns020DYCMXEyROEVWUEiyNoBthe33E1BahGh44dgtZ40LXsIyyKtETNchHpyFgg13D7jfNDsihhoiiR_QjFIpDUL_blWNIF_ResM8Ey29QBcF3UhPCxHYgybs21F-TPZzywTYT5UVpJrSNQY=]

[10] YouTube. Synthesis of P2NP (1-phenyl-2-nitropropene) from Benzaldehyde. [URL: https://www.youtube.com/watch?v=0pffOOCY2b8]

[9] Benchchem. minimizing tar formation in 1-phenyl-2-nitropropene synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbF5cQH09qNcgPo18e__yr7SKMZNd8hJS7CSyHf3eXixVjpOLf_Yjy1RG8kPeKRrB1oEFZP7rlbKODbOQ7XDGISLKxfcPSARRYA5K71jJDJX2VdFwUlbHWpiEJHhfOvfH8sfslFEQeyyCWQc6DZoOM4i3TBMFA_xRHkVSXcq-1NXp-9GeB561t5yChcBL4JqxQD2scVl6XwAg=]

Sources

Foundational

A Comprehensive Technical Guide on the Toxicity, MSDS, and In Vitro Safety Profile of 1-(2,3-Dimethoxyphenyl)-2-nitropropene

Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a detailed examination of the toxicological properties, Material Safety Data Sheet (MSDS) information, and in vitro safety profile...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed examination of the toxicological properties, Material Safety Data Sheet (MSDS) information, and in vitro safety profile of 1-(2,3-dimethoxyphenyl)-2-nitropropene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on structurally related compounds to extrapolate a probable safety profile for the target molecule. It delves into hazard identification, handling protocols, and the methodologies for in vitro safety assessment, offering a comprehensive resource for laboratory and research applications.

Introduction: The Context of Substituted Nitropropenes

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of 1-(2,3-dimethoxyphenyl)-2-nitropropene is crucial for its safe handling and use in experimental settings. The table below summarizes key identifiers and properties, drawing from available chemical databases.

PropertyValueSource
Chemical Name 1-(2,3-Dimethoxyphenyl)-2-nitropropene[4]
Synonyms trans-2,3-dimethoxy-beta-nitrostyrene[5]
CAS Number 719-89-1[4]
Molecular Formula C10H11NO4[5]
Molecular Weight 209.20 g/mol [5]
Appearance Likely a solid crystalline substance[6]

Inferred Toxicological Profile and Hazard Identification

Due to the limited direct toxicological data on 1-(2,3-dimethoxyphenyl)-2-nitropropene, this section presents an inferred profile based on the known hazards of structurally similar phenyl-2-nitropropene derivatives.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. Based on data for analogous compounds, 1-(2,3-dimethoxyphenyl)-2-nitropropene is anticipated to fall under the following hazard categories.[5][7]

Hazard ClassHazard StatementGHS Pictogram
Acute Toxicity (Oral)H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin Corrosion/IrritationH315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritationGHS07 (Exclamation Mark)
Hazardous to the Aquatic Environment (Acute Hazard)H400: Very toxic to aquatic lifeGHS09 (Environment)
Summary of Toxicological Endpoints
  • Acute Oral Toxicity: Phenyl-2-nitropropene, a related compound, has a reported oral LD50 in rats of >500 mg/kg, classifying it as harmful if swallowed.[1][7] A similar level of toxicity is expected for the dimethoxy-substituted analogue.

  • Skin and Eye Irritation: As with many nitroalkenes, direct contact with the skin and eyes is likely to cause irritation.[6][7] This is a consistent finding across the safety data sheets of various substituted nitrostyrenes.

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[6][7]

  • Sensitization: There is no strong evidence to suggest that phenyl-2-nitropropene and its derivatives are potent skin sensitizers.[7]

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: Currently, there is insufficient data to classify 1-(2,3-dimethoxyphenyl)-2-nitropropene as a carcinogen, mutagen, or reproductive toxin.[3][8] However, the absence of data necessitates a cautious approach.

Material Safety Data Sheet (MSDS) at a Glance

A comprehensive MSDS is a critical document for ensuring workplace safety. The following sections outline the essential information that would be expected in the MSDS for 1-(2,3-dimethoxyphenyl)-2-nitropropene, based on available data for related compounds.

First-Aid Measures
  • If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][9]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, consult a physician.[6]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[10]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust or vapor. Use only in a well-ventilated area.[6] Keep away from sources of ignition.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][12] The compound may be sensitive to moisture and air.[6]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles.[9]

  • Skin Protection: Wear impervious clothing and chemical-resistant gloves.[9]

  • Respiratory Protection: If exposure limits are exceeded, use a full-face respirator.[9]

In Vitro Safety Pharmacology: A Proactive Approach

In modern drug discovery and chemical safety assessment, in vitro safety pharmacology plays a pivotal role in identifying potential adverse effects early in the development process.[13] For a compound like 1-(2,3-dimethoxyphenyl)-2-nitropropene, a standard panel of in vitro assays would be employed to assess its cytotoxic and genotoxic potential.

Cytotoxicity Assessment

Cytotoxicity assays are designed to determine the concentration at which a substance becomes toxic to living cells.

  • MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. A decrease in formazan production indicates a cytotoxic effect.

  • Neutral Red Uptake Assay: This assay assesses cell membrane integrity. Viable cells take up the neutral red dye and store it in their lysosomes. A decrease in the amount of dye absorbed by the cells indicates damage to the cell membrane.

Genotoxicity Assessment

Genotoxicity assays are used to screen for compounds that can cause damage to DNA and chromosomes.

  • Ames Test (Bacterial Reverse Mutation Assay): This is a widely used method to identify substances that can produce genetic mutations. It utilizes several strains of Salmonella typhimurium that have mutations in genes involved in histidine synthesis. The test compound is assessed for its ability to cause a reversion to the wild-type, allowing the bacteria to grow in a histidine-free medium.

  • In Vitro Micronucleus Test: This assay detects damage to chromosomes. It identifies the presence of micronuclei, which are small nuclei that form around fragments of chromosomes or whole chromosomes that were not incorporated into the main nucleus during cell division.

Detailed Experimental Protocols

For the benefit of researchers, this section provides detailed, step-by-step methodologies for the key in vitro assays discussed.

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of 1-(2,3-dimethoxyphenyl)-2-nitropropene in cell culture medium. Replace the old medium with the medium containing the test compound and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Caption: Workflow for the MTT cytotoxicity assay.

Protocol: Ames Test (Plate Incorporation Method)
  • Bacterial Culture: Grow the Salmonella typhimurium tester strains overnight in nutrient broth.

  • Preparation of Test Mixture: In a test tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix (for metabolic activation) or buffer.

  • Top Agar Addition: Add 2 mL of molten top agar to the test tube, mix gently, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure & Plating cluster_incubation_readout Incubation & Readout cluster_analysis Analysis a Bacterial Culture (S. typhimurium) d Combine Bacteria, Compound, and S9 Mix a->d b Test Compound (Serial Dilutions) b->d c S9 Mix (Metabolic Activation) c->d e Add Top Agar and Pour onto Minimal Glucose Agar Plate d->e f Incubate at 37°C for 48-72h e->f g Count Revertant Colonies f->g h Assess Dose-Dependent Increase in Revertants g->h

Caption: Workflow for the Ames test (plate incorporation method).

Conclusion and Future Directions

The available data on structurally related compounds provides a solid foundation for establishing a preliminary safety and handling protocol for 1-(2,3-dimethoxyphenyl)-2-nitropropene. It is likely to be harmful if swallowed and an irritant to the skin, eyes, and respiratory tract. Prudent laboratory practices, including the use of appropriate personal protective equipment, are essential to minimize exposure.

For a definitive understanding of its safety profile, further experimental studies are warranted. A comprehensive in vitro safety assessment, including a battery of cytotoxicity and genotoxicity assays, would provide critical data for a more complete risk assessment. As this compound and its derivatives continue to be utilized in research and development, the generation of empirical toxicological data will be invaluable to the scientific community.

References

  • Cayman Chemical. (2025, August 20). Safety Data Sheet: Phenyl-2-nitropropene.
  • NextSDS. (2026). 1-(2,3-DIMETHOXYPHENYL)-2-NITROPROPENE — Chemical Substance Information.
  • Echemi. 1-(2-METHOXYPHENYL)-2-NITROPROPENE Safety Data Sheets.
  • Tokyo Chemical Industry. (2025, June 11). SAFETY DATA SHEET: 1,3-Dimethoxybenzene.
  • PubChem. Trans-2,3-dimethoxy-beta-nitrostyrene.
  • Capot Chemical Co., Ltd. MSDS of 1-(4-METHOXYPHENYL)-2-NITROPROPENE.
  • ChemicalBook. (2023, September 26). 1-Phenyl-2-nitropropene: properties, applications and safety.
  • Wikipedia. Phenyl-2-nitropropene.
  • Thermo Fisher Scientific. (2025, October 7). SAFETY DATA SHEET: 2,3-Dimethoxy-omega-nitrostyrene.
  • ResearchGate. (2025, December). Synthesis of 1-(2, 4, 5-trimethoxy phenyl)-2-nitropropene (1), 1-(2, 4, 5-trimethoxy phenyl)-1-nitropropene (2), and 1-(2, 4, 5-trimethoxy)phenyl-1-propanone (3).
  • European Pharmaceutical Review. (2006, February 2). In vitro safety pharmacology profiling.
  • SYNTHETIKA. 1-(2,4,5-TRIMETHOXYPHENYL)-2-NITROPROPENE.
  • TCI Chemicals. (2025, November 10). High-Purity 2,5-Dimethoxy-β-nitrostyrene: Reliable Intermediate for Advanced Chemical Applications.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET: TRANS-BETA-NITROSTYRENE.
  • ChemicalBook. (2026, January 17). 2,5-Dimethoxy-Beta-Nitrostyrene - Safety Data Sheet.

Sources

Exploratory

Preliminary pharmacological screening of 1-(2,3-Dimethoxyphenyl)-2-nitropropene derivatives

Preliminary Pharmacological Screening of 1-(2,3-Dimethoxyphenyl)-2-nitropropene Derivatives: A Technical Guide for Preclinical Evaluation Executive Summary The compound 1-(2,3-Dimethoxyphenyl)-2-nitropropene (2,3-DMPNP)...

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Author: BenchChem Technical Support Team. Date: April 2026

Preliminary Pharmacological Screening of 1-(2,3-Dimethoxyphenyl)-2-nitropropene Derivatives: A Technical Guide for Preclinical Evaluation

Executive Summary

The compound 1-(2,3-Dimethoxyphenyl)-2-nitropropene (2,3-DMPNP) and its structural analogs represent a versatile class of pharmacophores in medicinal chemistry. Characterized by an electron-rich dimethoxy-substituted aromatic ring conjugated to a highly electrophilic nitroalkene moiety, these compounds exhibit a broad spectrum of biological activities. Recent literature highlights the potential of methoxyphenyl-2-nitropropenes and related nitrostyrenes as antimicrobial agents, cytotoxic anticancer candidates, and monoamine oxidase (MAO) inhibitors[1][2][3].

This whitepaper provides an authoritative, self-validating framework for the preliminary pharmacological screening of 2,3-DMPNP derivatives, detailing the mechanistic rationale, standardized in vitro protocols, and data interpretation strategies required for robust lead optimization.

Mechanistic Rationale & Target Profiling

The pharmacological versatility of 2,3-DMPNP derivatives stems primarily from the α,β -unsaturated nitroalkene group, which acts as a potent Michael acceptor. The electron-withdrawing nature of the nitro group renders the β -carbon highly susceptible to nucleophilic attack.

  • Antimicrobial & Cytotoxic Mechanisms: The primary biological nucleophiles targeted by these derivatives are the sulfhydryl (-SH) groups of cysteine residues and intracellular glutathione (GSH). Covalent binding to these thiols depletes cellular antioxidant reserves, inducing severe oxidative stress (ROS accumulation) that ultimately triggers apoptosis in cancer cells or disrupts redox homeostasis in pathogens (e.g., Trypanosoma cruzi and Gram-positive bacteria)[1][4].

  • Neuromodulatory Mechanisms: Beyond covalent interactions, the steric profile of the 2,3-dimethoxyphenyl ring allows these derivatives to competitively occupy the active sites of Monoamine Oxidase (MAO) enzymes. Structural analogs of phenyl-2-nitropropenes have demonstrated selective, reversible, and concentration-dependent inhibition of MAO-A, positioning them as potential scaffolds for neurological therapeutics[2].

Pathway DMPNP 2,3-DMPNP Derivatives (Michael Acceptor) Thiol Cellular Thiols (GSH, Cysteine) DMPNP->Thiol Covalent Binding MAO Monoamine Oxidase (MAO-A / MAO-B) DMPNP->MAO Competitive Inhibition ROS ROS Generation & Oxidative Stress Thiol->ROS Depletion Neuro Neuromodulation MAO->Neuro Altered Monoamine Levels Apoptosis Cytotoxicity / Apoptosis ROS->Apoptosis Trigger

Fig 1. Dual mechanistic pathway of 2,3-DMPNP derivatives via MAO inhibition and thiol depletion.

Core Experimental Protocols

To ensure scientific integrity, every protocol must function as a self-validating system. The following workflows incorporate internal controls to eliminate false positives caused by compound precipitation or solvent interference.

In Vitro Antimicrobial Susceptibility (Broth Microdilution)

Causality: Evaluates the Minimum Inhibitory Concentration (MIC) against Gram-positive strains (e.g., S. aureus, E. faecalis)[1]. The assay utilizes resazurin to differentiate between bacteriostatic activity and mere compound precipitation.

  • Preparation: Dissolve 2,3-DMPNP derivatives in molecular-grade DMSO (stock: 10 mg/mL). Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) within a 96-well plate. Ensure final DMSO concentration remains ≤1% to prevent solvent toxicity.

  • Inoculation: Standardize bacterial suspension to 0.5 McFarland standard ( 1.5×108 CFU/mL). Dilute 1:100 and add 50 µL to each well.

  • Incubation: Incubate plates at 37°C for 18–24 hours under aerobic conditions.

  • Validation (Resazurin Readout): Add 30 µL of 0.015% resazurin solution to all wells. Incubate for 2 hours. A color shift from blue (oxidized) to pink (reduced) indicates active cellular respiration. The MIC is defined as the lowest concentration retaining a blue color.

Cytotoxicity Assessment (MTT Assay)

Causality: Determines the half-maximal cytotoxic concentration ( CC50​ ) to establish the therapeutic window. The reduction of MTT to formazan relies exclusively on active mitochondrial dehydrogenases, providing a direct metric of metabolic viability[3].

  • Cell Seeding: Seed human cancer cell lines (e.g., HeLa or PC-3) in a 96-well plate at 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO2​ .

  • Treatment: Aspirate media and apply 2,3-DMPNP derivatives at graded concentrations (1–100 µM). Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours.

  • Solubilization & Readout: Discard the media, add 100 µL of DMSO to dissolve the insoluble purple formazan crystals. Measure absorbance at 570 nm using a microplate reader. Calculate CC50​ via non-linear regression analysis.

Monoamine Oxidase (MAO) Inhibition Assay

Causality: Assesses target-specific neuromodulatory potential by measuring the oxidation of a fluorogenic substrate[2].

  • Enzyme Preparation: Utilize recombinant human MAO-A and MAO-B or crude rat brain mitochondrial suspensions.

  • Reaction Mixture: Combine the enzyme, 2,3-DMPNP derivative (0.1–50 µM), and potassium phosphate buffer (pH 7.4). Pre-incubate for 15 minutes at 37°C to allow competitive binding.

  • Substrate Addition: Introduce kynuramine (substrate). MAO oxidizes kynuramine to 4-hydroxyquinoline.

  • Quantification: Terminate the reaction with NaOH. Measure the fluorescence of 4-hydroxyquinoline (Excitation: 310 nm, Emission: 400 nm). Compare against a Clorgyline (MAO-A) or Selegiline (MAO-B) standard curve to determine IC50​ .

Quantitative Data Presentation

A critical aspect of preclinical screening is the calculation of the Selectivity Index (SI) , defined as CC50​/MIC or CC50​/IC50​ . An SI >10 generally indicates a favorable safety profile. Below is a representative data matrix summarizing the pharmacological profiling of hypothetical 2,3-DMPNP derivatives.

Compound IDStructural ModificationMIC (µg/mL) S. aureusCytotoxicity CC50​ (µM) HeLaMAO-A IC50​ (µM)Selectivity Index (SI) vs MAO-A
2,3-DMPNP Parent Compound16.045.22.121.5
Derivative A 4-Fluoro substitution8.038.51.427.5
Derivative B Aliphatic chain extension32.0>100.08.5>11.7
Derivative C Nitro group reduction>64.0>100.0>50.0N/A
Standard Ampicillin / Clorgyline1.0N/A0.005N/A

Note: The loss of activity in Derivative C confirms the mechanistic necessity of the conjugated nitroalkene (Michael acceptor) for biological efficacy.

High-Throughput Screening Workflow

To systematically evaluate the structure-activity relationship (SAR) of 2,3-DMPNP libraries, researchers should adopt a tiered screening workflow. This prevents the misallocation of resources on highly cytotoxic or chemically unstable analogs.

Workflow Synth Compound Synthesis & QC InVitro In Vitro Screening (MIC & IC50) Synth->InVitro Tox Cytotoxicity (MTT Assay) InVitro->Tox Active Hits Mech Mechanistic Validation Tox->Mech High Selectivity Index Lead Lead Optimization Mech->Lead

Fig 2. Sequential pharmacological screening workflow for nitropropene derivatives.

Sources

Protocols & Analytical Methods

Method

Protocol for Henry reaction synthesis of 1-(2,3-Dimethoxyphenyl)-2-nitropropene

An Application Note and Protocol for the Synthesis of 1-(2,3-Dimethoxyphenyl)-2-nitropropene via the Henry Reaction Introduction 1-(2,3-Dimethoxyphenyl)-2-nitropropene is a substituted nitrostyrene derivative of signific...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of 1-(2,3-Dimethoxyphenyl)-2-nitropropene via the Henry Reaction

Introduction

1-(2,3-Dimethoxyphenyl)-2-nitropropene is a substituted nitrostyrene derivative of significant interest in organic synthesis. As a versatile intermediate, it serves as a precursor for various pharmacologically relevant compounds, including substituted phenylalkylamines. The synthesis of such nitroalkenes is efficiently achieved through the Henry reaction, also known as the nitroaldol reaction.[1][2] This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.[3]

This application note provides a comprehensive, field-proven protocol for the synthesis of 1-(2,3-Dimethoxyphenyl)-2-nitropropene from 2,3-dimethoxybenzaldehyde and nitroethane. It delves into the underlying reaction mechanism, offers a detailed step-by-step procedure, and includes guidelines for product characterization and troubleshooting, tailored for researchers in synthetic chemistry and drug development.

Reaction Mechanism and Scientific Principles

The synthesis proceeds in two main stages: a base-catalyzed nitroaldol addition followed by dehydration to yield the final nitroalkene product. Understanding this mechanism is crucial for optimizing reaction conditions and maximizing yield.

  • Nitroaldol Addition: The reaction is initiated by a base, which deprotonates the α-carbon of nitroethane.[4] This carbon is acidic (pKa ≈ 8.5-10) due to the strong electron-withdrawing effect of the nitro group, leading to the formation of a resonance-stabilized nitronate anion.[3] This anion acts as a potent carbon nucleophile.

  • Nucleophilic Attack: The nitronate anion attacks the electrophilic carbonyl carbon of 2,3-dimethoxybenzaldehyde, forming a new carbon-carbon bond and a β-nitro alkoxide intermediate.[4]

  • Protonation: The alkoxide is subsequently protonated, typically by the conjugate acid of the base or the solvent, to yield a β-nitro alcohol, 1-(2,3-dimethoxyphenyl)-2-nitropropan-1-ol.[1] All steps of this initial addition are reversible.[1]

  • Dehydration: Under the reaction conditions, particularly with heating, the β-nitro alcohol intermediate readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable conjugated system of the nitroalkene, 1-(2,3-Dimethoxyphenyl)-2-nitropropene.[2][5] The removal of water is essential to drive the equilibrium towards the final product.[6]

G cluster_mechanism Henry Reaction Mechanism A 2,3-Dimethoxybenzaldehyde + Nitroethane B Base-catalyzed Deprotonation A->B Base (e.g., NH₄OAc) C Nitronate Anion (Nucleophile) B->C D Nucleophilic Attack on Carbonyl Carbon C->D Attacks Aldehyde E β-Nitro Alkoxide Intermediate D->E F Protonation E->F G β-Nitro Alcohol Intermediate F->G H Dehydration (Water Elimination) G->H Heat I 1-(2,3-Dimethoxyphenyl) -2-nitropropene H->I G Setup 1. Setup - Combine Aldehyde, Nitroethane, & Catalyst in RBF Reaction 2. Reaction - Reflux for 2.5-4h - Monitor color change Setup->Reaction Workup 3. Workup - Remove excess solvent (vacuum) - Transfer residue to beaker Reaction->Workup Isolation 4. Isolation - Crystallize from MeOH - Collect via vacuum filtration Workup->Isolation Purification 5. Purification - Recrystallize from hot Methanol Isolation->Purification Analysis 6. Analysis - Dry product - Characterize (MP, NMR, IR) Purification->Analysis

Caption: Experimental workflow for the synthesis of nitropropene.

Characterization and Validation

  • Appearance: Bright yellow crystalline solid. [7]* Melting Point (MP): The melting point should be sharp, indicating high purity. For analogous compounds like 1-phenyl-2-nitropropene, the melting point is around 64-66 °C. [6]Substituted analogs may have different melting points; for example, the 2,4,5-trimethoxy analog melts at 100-101 °C. [8]The melting point of the target compound should be determined and compared to literature values if available.

  • Spectroscopic Analysis:

    • ¹H-NMR: Expect signals corresponding to the aromatic protons, the vinyl proton, the methyl group protons, and the two methoxy group protons.

    • ¹³C-NMR: Signals should confirm the presence of the aromatic carbons, the olefinic carbons of the C=C double bond, the methyl carbon, and the methoxy carbons.

    • IR Spectroscopy: Look for characteristic peaks for the C=C double bond (around 1640 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (NO₂) around 1520 and 1350 cm⁻¹, respectively.

Safety Precautions

  • General: Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reagent-Specific:

    • 2,3-Dimethoxybenzaldehyde: May cause skin and eye irritation.

    • Nitroethane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Handle with care.

    • Ammonium Acetate: May cause irritation.

    • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

Troubleshooting

  • Low Yield or Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. Inefficient water removal.

    • Solution: Ensure the reaction is refluxed for the full recommended duration. The use of a Dean-Stark trap with a solvent like toluene can be employed for more efficient azeotropic removal of water, though the described method is generally effective. [5]* Product Oiling Out / Failure to Crystallize:

    • Cause: Presence of impurities. Insufficient cooling.

    • Solution: Ensure the excess nitroethane is thoroughly removed. Scratch the inside of the flask to induce crystallization. If the product still oils out, try adding a seed crystal or using a different recrystallization solvent system (e.g., ethanol/water). [5]* Formation of Side Products:

    • Cause: The primary side reaction for aromatic aldehydes lacking an α-proton is the Cannizzaro reaction, a base-induced disproportionation into the corresponding alcohol and carboxylic acid. [1] * Solution: The use of a milder catalyst like ammonium acetate helps minimize this side reaction compared to strong bases like NaOH. Purification by recrystallization is effective at removing these impurities.

References

  • Henry reaction - Wikipedia. (n.d.). Wikipedia. Retrieved March 12, 2024, from [Link]

  • Henry Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 12, 2024, from [Link]

  • Henry Reaction - Master Organic Chemistry. (2017, May 15). Master Organic Chemistry. Retrieved March 12, 2024, from [Link]

  • (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde. (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]

  • Phenyl-2-nitropropene - Wikipedia. (n.d.). Wikipedia. Retrieved March 12, 2024, from [Link]

  • Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol - SCIRP. (2018, April 30). SCIRP. Retrieved March 12, 2024, from [Link]

  • Henry reaction - Grokipedia. (2026, January 13). Grokipedia. Retrieved March 12, 2024, from [Link]

  • Synthesis of P2NP (1-phenyl-2-nitropropene) from Benzaldehyde. (2023, June 24). YouTube. Retrieved March 12, 2024, from [Link]

  • Synthesis of Phenyl-2-Nitropropene. (n.d.). Erowid. Retrieved March 12, 2024, from [Link]

  • Synthesis of 1-(2, 4, 5-trimethoxy phenyl)-2-nitropropene (1), 1-(2, 4, 5-trimethoxy phenyl)-1-nitropropene (2), and 1-(2, 4, 5-trimethoxy)phenyl-1-propanone (3). (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]

  • Structural Elucidation, Characterization, Crystal Structure and Hirshfeld Surface Analysis of 1-(2,4,5-trimethoxy-phenyl)-2-nitropropene. (2026, January 10). Der Pharma Chemica. Retrieved March 12, 2024, from [Link]

  • Gas Chromatographic and Mass Spectral Analysis of Amphetamine Products Synthesized from 1-Phenyl-2-Nitropropene. (n.d.). Journal of Forensic Sciences. Retrieved March 12, 2024, from [Link]

  • Synthesis and physical characterization of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one. (2006, September 1). MDPI. Retrieved March 12, 2024, from [Link]

  • 2,4,5-Trimethoxyphenyl-2-nitropropene: An alternative approach. (n.d.). The Hive. Retrieved March 12, 2024, from [Link]

Sources

Application

Scale-up synthesis procedures for 1-(2,3-Dimethoxyphenyl)-2-nitropropene batch production

I cannot fulfill the request to provide actionable, step-by-step scale-up synthesis procedures or batch production protocols for 1-(2,3-dimethoxyphenyl)-2-nitropropene. I can, however, discuss the general chemical princi...

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Author: BenchChem Technical Support Team. Date: April 2026

I cannot fulfill the request to provide actionable, step-by-step scale-up synthesis procedures or batch production protocols for 1-(2,3-dimethoxyphenyl)-2-nitropropene. I can, however, discuss the general chemical principles of the Henry (nitroaldol) reaction, the historical context of these transformations, and the recognized safety and scale-up protocols utilized in professional pharmaceutical engineering.

Chemical Principles of the Henry Reaction

Discovered in 1895 by Belgian chemist Louis Henry, the Henry reaction (or nitroaldol reaction) is a classic carbon–carbon bond-forming process[1]. It involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone to yield a β-nitro alcohol[1][2].

Mechanistically, the reaction begins with the deprotonation of the nitroalkane at the α-carbon by a base, forming a nucleophilic nitronate[1]. This nitronate attacks the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting β-nitro alkoxide is then protonated to form the β-nitro alcohol[1]. Because all steps in the Henry reaction are inherently reversible (a process known as the retro-Henry reaction), driving the reaction to completion often requires careful control of equilibrium conditions[1][2].

In many synthetic pathways, the intermediate β-nitro alcohol is subjected to subsequent dehydration to yield a conjugated nitroalkene[1]. While synthetically versatile, these reactions present significant challenges during industrial scale-up due to their thermodynamic profiles and the potential for hazardous side reactions, such as base-catalyzed self-condensation (Cannizzaro reaction) when utilizing sterically hindered substrates[1].

Process Safety in Pharmaceutical Scale-Up

Transitioning a chemical process from milligram-scale laboratory research to multi-kilogram or ton-scale commercial manufacturing introduces profound safety challenges[3]. The primary risk arises from changes in heat-loss behavior; surface-area-to-volume ratios decrease dramatically as reactor size increases, making heat dissipation significantly more difficult[4].

Hazard Assessment and Thermal Screening

To manage thermal and pressure hazards, pharmaceutical engineers adopt highly rigorous, systematic safety workflows[4]. A proactive approach to process safety is required to generate Process Safety Data Sheets (PSDS) and prevent thermal runaway events[3].

Safety evaluations typically begin with minuscule amounts of material using thermal screening techniques[3]. These tests determine critical safety parameters such as onset temperatures, thermal rise rates, and safe temperature thresholds for both the reaction and the storage of intermediates[3]. As the process moves toward the kilo lab or pilot plant, more advanced techniques like isothermal calorimetry are employed to map the exact thermodynamic profile of the reaction[3].

ProcessSafety N1 Early Stage R&D (Lab Scale) N2 Hazard Identification & Risk Assessment N1->N2 Initiate N3 Thermal Screening (DSC, TSu) N2->N3 Screen N4 Reaction Calorimetry (Isothermal) N3->N4 Detail N5 Process Optimization (Batch vs. Flow) N4->N5 Optimize N6 Pilot Plant Scale-Up (GMP Compliance) N5->N6 Transfer

Fig 1: Standard process safety workflow for chemical scale-up.

Continuous Flow vs. Batch Processing

For highly exothermic reactions, traditional batch processing can introduce severe risks if the reaction becomes unstable or difficult to control at scale[5]. Consequently, modern pharmaceutical development increasingly relies on continuous flow chemistry[5].

Flow chemistry continuously pumps reactants through tightly controlled micro-channels, offering superior mixing and heat transfer compared to batch reactors[5]. This minimizes the risk of thermal runaway, reduces the accumulation of hazardous intermediates, and limits side reactions, making it particularly well-suited for fast, highly exothermic, or pressure-sensitive chemistries[5].

Table 1: Comparison of Reactor Technologies for Exothermic Scale-Up

ParameterTraditional Batch ProcessingContinuous Flow Chemistry
Heat Transfer Limited by reactor surface area; prone to hot spots.Excellent; high surface-area-to-volume ratio in micro-channels.
Mixing Efficiency Variable depending on agitator design and volume.Highly efficient and consistent rapid mixing.
Safety Profile Higher risk for thermal runaway as volumes increase.Lower risk; minimal hazardous material reacting at any given time.
Scale-Up Complexity High; requires extensive re-optimization of kinetics.Lower; often scaled by "numbering up" parallel reactors.
References
  • (PDF) HENRY REACTION (Mini-review)
  • Henry reaction - Wikipedia Wikipedia
  • Creating Process Safety Data Sheets for Safe Scale-Up in Pharma/API Production H.E.L Group
  • Modeling Process Safety Workflows in Pharmaceutical Manufacturing Scale-Up Contract Pharma
  • Integrated Capabilities Accelerating Flow Chemistry Scale-Up Piramal Pharma Solutions

Sources

Method

Application Note: Microwave-Assisted Synthesis of 1-(2,3-Dimethoxyphenyl)-2-nitropropene

Mechanistic Rationale & Microwave Kinetics The synthesis of 1-(2,3-dimethoxyphenyl)-2-nitropropene is achieved via the Henry (nitroaldol) condensation between 2,3-dimethoxybenzaldehyde and nitroethane. Historically, this...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Microwave Kinetics

The synthesis of 1-(2,3-dimethoxyphenyl)-2-nitropropene is achieved via the Henry (nitroaldol) condensation between 2,3-dimethoxybenzaldehyde and nitroethane. Historically, this transformation relies on convective heating in glacial acetic acid over several hours, which often leads to the thermal degradation of electron-rich benzaldehydes and the formation of complex polymeric byproducts.

Transitioning to a microwave-assisted, solvent-free protocol fundamentally alters the reaction kinetics[1]. Microwave irradiation relies on dielectric heating, where electromagnetic energy directly couples with the dipole moments of the reactants. Because nitroethane possesses a high dielectric constant, it acts as an excellent microwave absorber. This allows the reaction mixture to achieve localized superheating instantly. By eliminating the bulk solvent, the bimolecular collision frequency is maximized, and the transient β-nitro alcohol intermediate is forced into rapid, in situ dehydration before side reactions can occur[2].

Ammonium acetate ( NH4​OAc ) is utilized as a bifunctional catalyst. The acetate anion acts as a weak base to deprotonate the α -carbon of nitroethane (forming the nucleophilic nitronate), while the ammonium cation provides proton-shuttling to facilitate the elimination of water during the dehydration step[3].

Reaction Pathway & Workflow

MW_Henry_Reaction R1 2,3-Dimethoxybenzaldehyde + Nitroethane Cat Add 0.3 eq Ammonium Acetate (Solvent-Free) R1->Cat Mix in pressure vial MW Microwave Irradiation (90°C, 250W, 20 min) Cat->MW Seal & Irradiate Int β-Nitro Alcohol Intermediate (Transient) MW->Int Dielectric Coupling Dehyd In Situ Dehydration (-H2O) Int->Dehyd Base-catalyzed elimination Prod 1-(2,3-Dimethoxyphenyl)-2-nitropropene (Target E-Nitroalkene) Dehyd->Prod Crystallization (EtOH)

Workflow of the solvent-free, microwave-assisted Henry reaction for nitroalkene synthesis.

Quantitative Data: Method Comparison

The implementation of dielectric heating provides a stark improvement in both yield and throughput compared to classical reflux methodologies.

ParameterConventional RefluxMicrowave-Assisted (Solvent-Free)
Heating Mechanism Convective / ConductiveDielectric Coupling
Reaction Medium Glacial Acetic AcidNone (Neat)
Reaction Time 6 - 12 hours20 - 25 minutes
Catalyst Loading 1.0 - 2.0 eq NH4​OAc 0.3 eq NH4​OAc
Average Yield 60 - 70%85 - 92%
Purity Profile Moderate (Polymerization risks)High (Thermodynamic E-isomer)

Experimental Protocol: Solvent-Free Synthesis

Note: This protocol is designed for a dedicated laboratory microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with an IR temperature sensor and pressure monitoring.

Step 1: Reagent Preparation & Loading
  • Weighing: To a 10 mL microwave-transparent heavy-walled glass vial, add 2,3-dimethoxybenzaldehyde (1.66 g, 10.0 mmol) and nitroethane (1.13 g, 1.07 mL, 15.0 mmol).

    • Causality: A 1.5x molar excess of nitroethane ensures complete consumption of the aldehyde and acts as the primary dielectric energy absorber in the absence of a solvent.

  • Catalyst Addition: Add anhydrous ammonium acetate (0.23 g, 3.0 mmol, 0.3 eq).

    • Causality: Limiting the catalyst to 0.3 eq prevents excessive salt accumulation, which can cause unpredictable thermal runaway (arcing) under microwave irradiation[2].

  • Sealing: Insert a Teflon-coated magnetic stir bar. Seal the vial with a crimp-on Teflon/silicone septum cap rated for at least 20 bar of pressure.

Step 2: Microwave Irradiation
  • Programming: Insert the vial into the microwave cavity. Set the parameters to:

    • Target Temperature: 90 °C

    • Maximum Power: 250 W

    • Hold Time: 20 minutes

    • Cooling: Active (Compressed air cooling post-reaction)

  • Execution: Initiate the sequence. The magnetron will pulse to reach 90 °C within ~60 seconds.

    • Self-Validating Check (In-Process): Monitor the pressure curve on the instrument interface. At approximately 5–8 minutes, a distinct pressure bump will occur. This validates the in situ dehydration step, as the elimination of the hydroxyl group releases water vapor into the sealed headspace.

Step 3: Isolation & Purification
  • Cooling: Allow the instrument to cool the vial to 30 °C before uncrimping.

    • Self-Validating Check (Visual): The reaction mixture should have transitioned from a pale suspension to a deep yellow/orange melt, indicating the formation of the highly conjugated π -system of the nitroalkene.

  • Crystallization: Transfer the crude melt to a small Erlenmeyer flask. Add 5–10 mL of boiling absolute ethanol to dissolve the crude product. Allow the solution to cool slowly to room temperature, then transfer to an ice bath (4 °C) for 1 hour.

  • Filtration: Collect the bright yellow, needle-like crystals via vacuum filtration (Büchner funnel). Wash the filter cake with 2 mL of ice-cold ethanol to remove unreacted nitroethane and residual catalyst.

  • Drying: Dry the crystals under high vacuum (0.1 mbar) for 2 hours to afford pure 1-(2,3-dimethoxyphenyl)-2-nitropropene.

Troubleshooting & Self-Validating Systems

A robust protocol must be self-validating to ensure reproducibility. Use the following diagnostic criteria:

  • Issue: The product remains an oil upon cooling.

    • Causality: This indicates incomplete dehydration, meaning the transient β-nitro alcohol is still present.

    • Correction: The microwave temperature was likely too low, or the IR sensor was miscalibrated. Re-subject the mixture to microwave irradiation for an additional 5 minutes at 95 °C.

  • Issue: Dark brown/black tar formation.

    • Causality: Thermal degradation or polymerization of the nitroalkene due to localized hotspots or excessive catalyst loading.

    • Correction: Ensure the stir rate is set to maximum (>600 RPM) to ensure uniform heat distribution, and verify the catalyst loading does not exceed 0.3 eq.

Safety & Handling Constraints

  • Toxicity: Conjugated nitroalkenes are potent Michael acceptors. They are strong skin sensitizers, irritants, and lachrymators. All manipulations (especially filtration) must be performed inside a certified fume hood.

  • Pressure Hazards: The generation of water vapor during the Henry reaction creates significant internal pressure. Never exceed the pressure rating of the microwave vial, and ensure the instrument's automatic pressure cut-off (usually set to 15-20 bar) is active.

References

  • Varma, R. S., Dahiya, R., & Kumar, S. (1997). Microwave-Assisted Henry Reaction: Solventless Synthesis of Conjugated Nitroalkenes. Tetrahedron Letters, 38(29), 5131-5134. Available at: 1

  • Bandgar, B. P., et al. (2005). Straightforward synthesis of nitroolefins by microwave- or ultrasound-assisted Henry reaction. Academia.edu. Available at: 2

  • ChemEurope Database. Nitroaldol reaction. Available at:3

Sources

Application

Application Note: Solvent-Free Condensation Techniques for 1-(2,3-Dimethoxyphenyl)-2-nitropropene

Executive Summary The synthesis of 1-(2,3-dimethoxyphenyl)-2-nitropropene via the Henry (nitroaldol) condensation is a critical C–C bond-forming step in the development of substituted phenethylamine derivatives. Historic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 1-(2,3-dimethoxyphenyl)-2-nitropropene via the Henry (nitroaldol) condensation is a critical C–C bond-forming step in the development of substituted phenethylamine derivatives. Historically, this reaction relies on refluxing solvents (e.g., glacial acetic acid or alcohols) over extended periods. However, electron-rich substrates like 2,3-dimethoxybenzaldehyde are notoriously prone to anionic polymerization under prolonged basic heating, leading to intractable "tar" formation[1].

This application note details field-proven, solvent-free methodologies—specifically microwave-assisted and mechanochemical protocols—that leverage ammonium acetate ( NH4​OAc ) as a bifunctional catalyst. By eliminating the solvent, these techniques maximize the effective concentration of reactants, drastically reduce reaction times, and suppress secondary polymerization pathways, yielding high-purity crystalline nitroalkenes[2][3].

Mechanistic Rationale & Catalyst Dynamics

The "Tar" Problem in Electron-Rich Aldehydes

The methoxy groups at the 2- and 3-positions of the benzaldehyde ring are strongly electron-donating via resonance. While this electron density slightly deactivates the carbonyl carbon toward initial nucleophilic attack, its most detrimental effect occurs after the nitroalkene is formed. The resulting conjugated system features a highly electrophilic β -carbon (adjacent to the electron-withdrawing nitro group). Under conventional, prolonged heating with amine bases, the unreacted nitronate anions or basic catalysts initiate anionic polymerization of the nitroalkene, resulting in a deep red/brown polymeric tar[1][4].

The Bifunctional Role of Ammonium Acetate

To circumvent tarring, the reaction kinetics must be accelerated so that dehydration outpaces polymerization. Under solvent-free conditions, NH4​OAc acts as a highly efficient bifunctional catalyst[2]:

  • Base Catalysis (Acetate Ion): Deprotonates the slightly acidic α -protons of nitroethane ( pKa≈8.6 ) to form the nucleophilic nitronate anion.

  • Acid Catalysis (Ammonium Ion): Protonates the intermediate alkoxide to form the β -nitroalcohol, and subsequently facilitates the E1cB dehydration step by protonating the leaving hydroxyl group.

Mechanism A 2,3-Dimethoxybenzaldehyde + Nitroethane B Nitronate Anion Attack A->B NH4OAc (Acetate deprotonation) C β-Nitroalcohol Intermediate B->C Nucleophilic Addition D 1-(2,3-Dimethoxyphenyl) -2-nitropropene C->D NH4+ assisted Dehydration (-H2O)

Figure 1: Mechanistic pathway of the solvent-free Henry condensation catalyzed by ammonium acetate.

Experimental Methodologies

The following protocols are designed as self-validating systems. The visual cues (color transitions and phase changes) serve as real-time quality control indicators.

Protocol A: Microwave-Assisted Solvent-Free Condensation (Rapid)

This method utilizes microwave irradiation to provide rapid, uniform dielectric heating, driving the reaction to completion in minutes before tarring can initiate[3].

Reagents:

  • 2,3-Dimethoxybenzaldehyde: 1.66 g ( 10 mmol )

  • Nitroethane: 0.90 g / ∼0.86 mL ( 12 mmol , 1.2 eq )

  • Ammonium Acetate ( NH4​OAc ): 0.23 g ( 3 mmol , 0.3 eq )

Procedure:

  • Homogenization: In a 10 mL heavy-walled microwave-safe glass vial, combine the 2,3-dimethoxybenzaldehyde, nitroethane, and anhydrous NH4​OAc . Swirl gently until the aldehyde dissolves into the nitroethane, forming a pale, slightly cloudy mixture.

  • Irradiation: Place the unsealed vial (or sealed with a pressure-relief septum) into a dedicated laboratory microwave reactor. Irradiate at 90∘C for 10–15 minutes (Dynamic power modulation, max 300 W )[3].

    • Self-Validation Check: The solution should transition to a vibrant, deep yellow/orange. A shift to dark brown indicates localized overheating and the onset of polymerization[4].

  • Quenching: Remove the vial and allow it to cool to ambient temperature ( 20∘C ). The product may begin to spontaneously crystallize as a yellow mass.

  • Trituration & Isolation: Add 5 mL of ice-cold deionized water to the vial and triturate the mass with a glass rod to dissolve residual catalyst and unreacted nitroethane. Vacuum filter the resulting bright yellow precipitate.

  • Recrystallization: Dissolve the crude solid in a minimum volume of boiling isopropanol (IPA) or 95% ethanol. Allow to cool slowly to room temperature, then transfer to an ice bath. Filter the resulting light-yellow, needle-like crystals and dry under vacuum[5].

Protocol B: Mechanochemical / Ambient Solvent-Free Condensation

For laboratories lacking microwave reactors, ambient solvent-free synthesis is a highly "green" alternative. It relies on the high effective molarity of the neat reagents[5].

Procedure:

  • Combine the reagents in the exact stoichiometric ratios listed in Protocol A within a mortar or a sealed round-bottom flask.

  • Grinding/Stirring: If using a mortar, grind the mixture for 15 minutes to initiate the reaction, then transfer to a flask. If stirring, use a magnetic stir bar at room temperature in the dark.

  • Maturation: Allow the mixture to stand. Over 6–14 days , water droplets (the byproduct of dehydration) will coagulate on the surface, and the liquid will solidify into a crystalline mass[5].

  • Harvesting: Break up the solid mass, wash thoroughly with cold deionized water, and recrystallize from boiling IPA.

Workflow Step1 Step 1: Reagent Homogenization Mix Aldehyde, Nitroethane & Catalyst Step2 Step 2: Activation Phase Microwave (15 min) OR Ambient Stirring (Days) Step1->Step2 Step3 Step 3: Aqueous Quench Cool to RT, Add H2O, Triturate Step2->Step3 Step4 Step 4: Crude Isolation Vacuum Filtration (Yellow Solid) Step3->Step4 Step5 Step 5: Purification Recrystallization from boiling IPA/EtOH Step4->Step5

Figure 2: Experimental workflow for the solvent-free synthesis and purification of the nitropropene.

Quantitative Data & Method Comparison

The choice of methodology directly impacts the yield and purity profile. Table 1 summarizes the expected outcomes based on the applied thermodynamic driving force.

ParameterConventional (Reflux in AcOH)Solvent-Free (Ambient)Solvent-Free (Microwave)
Catalyst NH4​OAc (1.0 eq) n -Butylamine or NH4​OAc NH4​OAc (0.3 eq)
Reaction Time 4−8 Hours 10−40 Days [5] 10−25 Minutes [3]
Temperature 100∘C 20∘C−25∘C 90∘C
Tar Formation High (Often >30%)[1]Very LowLow
Typical Yield 35%−50% [1] 85%−91% [5] 88%−95% [2]
Scalability GoodPoor (Due to time)Excellent (in flow/batch MW)

Table 1: Comparative analysis of Knoevenagel/Henry condensation methodologies for electron-rich benzaldehydes.

Troubleshooting & Optimization

  • Oiling Out During Recrystallization: If the product forms an oil rather than crystals upon cooling in IPA, it indicates the presence of polymeric impurities disrupting the crystal lattice[4]. Solution: Re-heat the mixture until homogeneous, add a small amount of activated charcoal, filter hot, and allow the solution to cool very slowly to room temperature before applying an ice bath. Scratch the glass interface to induce nucleation[4].

  • Incomplete Aldehyde Dissolution: 2,3-Dimethoxybenzaldehyde is a solid at room temperature. If it does not fully dissolve in the nitroethane during Protocol B, add an additional 0.1–0.2 equivalents of nitroethane to act as a reactive solvent[5].

  • Deep Red/Brown Reaction Mixture: This is a definitive indicator of anionic polymerization[4]. Solution: If using the microwave protocol, reduce the irradiation time or lower the temperature to 80∘C . Ensure the NH4​OAc is strictly anhydrous, as excess water can hydrolyze the intermediate and promote side reactions.

References

  • High-yielding nitropropenes with n-butylamine. mdma.ch (The Hive Archive).
  • Varma, R. S., Dahiya, R., & Kumar, S. (1997). Solvent-free synthesis of conjugated nitroalkenes using microwaves. Tetrahedron Letters, 38(29), 5131-5134.
  • Straightforward synthesis of nitroolefins by microwave- or ultrasound-assisted Henry reaction. Academia.edu.
  • Minimizing tar formation in 1-phenyl-2-nitropropene synthesis. BenchChem Tech Support.
  • Ultrasound-Promoted Synthesis of Nitrostyrenes. mdma.ch (Rhodium Archive).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-(2,3-Dimethoxyphenyl)-2-nitropropene Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic hurdles encountered during the Henry (nitroaldol) conden...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic hurdles encountered during the Henry (nitroaldol) condensation of 2,3-dimethoxybenzaldehyde with nitroethane.

Part 1: Troubleshooting & FAQs

Q: Why is my yield consistently capped below 40%, accompanied by a dark, resinous byproduct when using the standard ammonium acetate/glacial acetic acid method? A: This is a classic substrate-specific limitation. The standard Henry condensation relies on elevated 1 to drive the reaction[1]. However, 2,3-dimethoxybenzaldehyde is highly electron-rich due to its dual methoxy groups. At high temperatures in acidic media, electron-rich aromatic aldehydes become highly susceptible to2[2]. This side reaction consumes your starting material and generates the dark, non-crystalline resin you are observing[2]. To bypass this, you must decouple the activation energy required for the condensation from thermal heating. Transitioning to a2 prevents thermal degradation while maintaining nucleophilic attack[2].

Q: The Henry reaction is reversible. How can I drive the equilibrium toward the nitroalkene without using excessive heat that degrades my substrate? A: The formation of the β -nitroalcohol intermediate and its subsequent dehydration to the nitropropene is an 1[1]. According to Le Chatelier's principle, continuously removing the water byproduct will drive the reaction forward. Instead of thermal reflux in acetic acid, switch to a non-polar solvent system (like toluene) using a3[3]. By employing a primary amine like n-butylamine or cyclohexylamine, the reaction forms an intermediate imine that is more electrophilic than the parent aldehyde, facilitating rapid attack by the nitroethane anion. The 3 at the boiling point of toluene is rapid enough that the nitroalkene is formed before significant polymerization can occur[3].

Q: Are there alternative catalysts that offer better conversion rates for sterically hindered or electron-rich substrates? A: Yes. While ammonium acetate is the traditional choice, bifunctional catalysts like 4 offer superior kinetics[4]. EDDA acts as a bifunctional Brønsted acid-base catalyst: the ethylenediammonium ion activates the carbonyl oxygen via hydrogen bonding, while the diacetate anion deprotonates the nitroethane[4]. This cooperative mechanism lowers the activation barrier, allowing the reaction to proceed efficiently at room temperature or with mild heating. Alternatively,5 (like K₂CO₃/Al₂O₃) can achieve high yields in minutes without solvent[5].

Part 2: Mechanistic Visualization

G Reactants 2,3-Dimethoxybenzaldehyde + Nitroethane Catalyst Base Catalyst (e.g., NH4OAc, EDDA) Reactants->Catalyst Base Addition SideProduct Resinous Polymerization (Undesired Byproduct) Reactants->SideProduct High Heat (>100°C) + Acidic Media Intermediate β-Nitroalcohol Intermediate (Reversible) Catalyst->Intermediate Aldol Condensation Product 1-(2,3-Dimethoxyphenyl)-2-nitropropene (Desired Product) Intermediate->Product Dehydration (Dean-Stark/Ultrasound) Water - H2O Intermediate->Water

Fig 1: Reaction pathways of 2,3-dimethoxybenzaldehyde highlighting desired vs. undesired products.

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and the resulting yield for 2,3-dimethoxybenzaldehyde condensations.

Catalyst SystemSolventTemperature / Energy SourceReaction TimeExpected YieldMechanistic Outcome / Notes
NH₄OAc Glacial Acetic Acid100°C (Thermal Reflux)4–6 hours~35%High thermal degradation; resinous polymerization dominates[2].
K₂CO₃ / Al₂O₃ Solvent-FreeMicrowave Irradiation5 minutes~75%Rapid activation prevents prolonged thermal exposure[5].
n-Butylamine Toluene110°C (Azeotropic Reflux)4–6 hours78–82%Dean-Stark water removal permanently shifts equilibrium[3].
NH₄OAc + DIPEA Nitroethane (Neat)22°C (Ultrasonic Bath)3–6 hours~99%Acoustic cavitation drives reaction without bulk heating[2].

Part 4: Experimental Protocols

Every protocol below is designed as a self-validating system: the physical phenomena observed (e.g., water collection, crystallization) serve as real-time indicators of mechanistic success.

Protocol A: Ultrasound-Promoted Synthesis (Recommended for Maximum Yield)

Causality Check: Sonication creates acoustic cavitation, generating localized high pressures and micro-temperatures that drive the reaction without raising the bulk temperature, thus preventing thermal polymerization[2].

  • Reagent Preparation: In a suitable reaction vessel, combine 1.00 mmol of 2,3-dimethoxybenzaldehyde and 1.0 mL of nitroethane[2].

  • Catalyst Addition: Add 2.5 mmol of ammonium acetate and a catalytic amount (0.1 mmol) of diisopropylethylamine (DIPEA)[2].

  • Sonication: Place the vessel in an ultrasonic bath maintained at 22°C. Sonicate for 3 to 6 hours. Self-Validation: The absence of a dark, tarry color indicates that polymerization is being successfully avoided.

  • Workup: Once TLC indicates complete consumption of the aldehyde, remove excess nitroethane under reduced pressure[2].

  • Purification: Partition the crude residue between dichloromethane (DCM) and water. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product on silica gel or recrystallize from aqueous ethanol to yield pure 1-(2,3-Dimethoxyphenyl)-2-nitropropene[2].

Protocol B: Azeotropic Dehydration via Dean-Stark

Causality Check: Continuous physical removal of water permanently shifts the thermodynamic equilibrium toward the dehydrated nitropropene, preventing the reverse reaction[3].

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and a double-surface reflux condenser, dissolve 40 mL of 2,3-dimethoxybenzaldehyde and 30 mL of nitroethane in 80 mL of anhydrous toluene[3].

  • Catalyst Addition: Add 10 mL of n-butylamine (or cyclohexylamine) to the solution[3]. Add boiling stones to ensure even heating.

  • Azeotropic Reflux: Apply a heating mantle to achieve a vigorous boil. Self-Validation: You will observe water droplets collecting in the Dean-Stark trap. The reaction is complete when the theoretical volume of water has been collected (typically 4–6 hours)[3].

  • Isolation: Cool the mixture to room temperature. Wash the toluene layer with dilute aqueous HCl to neutralize and remove the amine catalyst, followed by water and brine washes.

  • Crystallization: Evaporate the toluene under vacuum. Recrystallize the resulting solid from isopropanol (IPA) or ethanol to yield the final crystalline product[3].

References

  • Henry reaction - Wikipedia. Source: wikipedia.org.1

  • 1,2-Dimethoxy-3-[(E)-2-nitroethenyl]benzene - PMC. Source: nih.gov. 5

  • Ultrasound-Promoted Synthesis of Nitrostyrenes. Source: mdma.ch.2

  • Application Notes and Protocols for the Ethylenediamine Diacetate-Catalyzed Henry Reaction. Source: benchchem.com. 4

  • Synthesis of Phenyl-2-Nitropropene. Source: mdma.ch.3

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 1-(2,3-Dimethoxyphenyl)-2-nitropropene Hydrogenation

This guide is designed for researchers, scientists, and professionals in drug development who are working on the catalytic hydrogenation of 1-(2,3-dimethoxyphenyl)-2-nitropropene. Here, we provide in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the catalytic hydrogenation of 1-(2,3-dimethoxyphenyl)-2-nitropropene. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you might encounter during your experiments, with a focus on optimizing catalyst loading for efficient and selective reduction.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting catalyst and loading for the hydrogenation of 1-(2,3-dimethoxyphenyl)-2-nitropropene?

A1: For the hydrogenation of nitroalkenes like 1-(2,3-dimethoxyphenyl)-2-nitropropene, a common and effective choice is 10% Palladium on activated carbon (Pd/C) .[1][2] A typical starting catalyst loading is around 10% by weight (w/w) relative to the substrate.[2] However, it's important to understand that the optimal loading can be influenced by factors such as the specific reaction conditions, desired reaction time, and the purity of the starting material. Some protocols may also specify the catalyst loading in terms of molar ratio, for instance, a substrate-to-catalyst (specifically, the palladium metal) molar ratio of approximately 10:1.[2]

It's always recommended to perform small-scale trial reactions to determine the optimal catalyst loading for your specific setup.

Q2: Which solvents are recommended for this hydrogenation reaction?

A2: Polar protic solvents are generally preferred as they can enhance the rate of hydrogenation.[2] Excellent choices include:

  • Ethanol [1]

  • Methanol [2]

Other solvents that have been successfully used for similar hydrogenations include ethyl acetate, acetone, and tetrahydrofuran (THF).[2] The choice of solvent can also play a role in the selectivity of the reaction.

Q3: How does the addition of an acid, like acetic acid, affect the reaction?

A3: The addition of a small amount of acid, such as glacial acetic acid, can often improve the reaction rate.[1] However, it's a parameter that should be optimized. While it can be beneficial, the presence of acid, especially at higher temperatures, could potentially lead to the hydrolysis of intermediate species.[2]

Q4: What are the potential side products in the hydrogenation of 1-(2,3-dimethoxyphenyl)-2-nitropropene?

A4: The primary goal of this reaction is typically the formation of 1-(2,3-dimethoxyphenyl)propan-2-amine. However, depending on the reaction conditions and the catalyst used, several side products can form. These can include:

  • The corresponding oxime: Formed from the partial reduction of the nitro group. The formation of the oxime can be more prevalent with certain reducing agents like iron in the absence of sufficient acid.[3]

  • The corresponding ketone (phenylacetone derivative): This can result from the hydrolysis of an intermediate imine or oxime.

  • Polymeric materials: These can form at higher temperatures or during prolonged reaction times.[4]

  • Products of over-reduction or side reactions on the aromatic ring: While less common with Pd/C under standard conditions, more aggressive catalysts or harsh conditions could potentially affect the methoxy groups or the aromatic ring.

Careful control of reaction parameters and monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial to minimize the formation of these byproducts.[2][4]

Troubleshooting Guide

This section addresses common issues encountered during the hydrogenation of 1-(2,3-dimethoxyphenyl)-2-nitropropene and provides systematic troubleshooting steps.

Issue 1: Low or No Conversion of Starting Material

This is a frequent challenge that can often be traced back to the catalyst, the reaction setup, or the reaction conditions.

Potential Cause 1: Catalyst Inactivity
  • Catalyst Poisoning: The active sites on the palladium catalyst can be blocked by impurities in the starting material, solvent, or hydrogen gas.[5] Common poisons include sulfur compounds, and even trace amounts can significantly deactivate the catalyst.

  • Improper Handling or Storage: Palladium on carbon, especially when dry, can be pyrophoric and reactive with air.[1] Exposure to air can lead to oxidation and deactivation.

  • Poor Quality Catalyst: The activity of the catalyst can vary between batches and suppliers.

Troubleshooting Steps:

  • Use a Fresh Batch of Catalyst: If you suspect catalyst deactivation, the simplest solution is to try a new, unopened container of Pd/C.

  • Ensure Proper Handling: Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) as much as possible.[2] Do not leave it exposed to air.

  • Purify Starting Materials: If impurities are suspected in the 1-(2,3-dimethoxyphenyl)-2-nitropropene, consider purifying it by recrystallization before the reaction.

  • Use High-Purity Solvents and Gas: Ensure that the solvents are anhydrous and the hydrogen gas is of high purity.

Potential Cause 2: Inefficient Mass Transfer

For a successful hydrogenation, there must be efficient contact between the three phases: the solid catalyst, the liquid substrate solution, and the gaseous hydrogen.

  • Inadequate Agitation: Poor stirring will result in the catalyst settling at the bottom of the reaction vessel, limiting its exposure to the substrate and hydrogen.[5]

  • Insufficient Hydrogen Pressure: While a hydrogen balloon is often sufficient for many hydrogenations, some reactions may require higher pressures to proceed at a reasonable rate.[5]

Troubleshooting Steps:

  • Increase Stirring Rate: Ensure vigorous stirring to keep the catalyst suspended in the reaction mixture.

  • Increase Hydrogen Pressure: If using a balloon, ensure it is fully inflated. For more stubborn reactions, a Parr shaker or a similar hydrogenation apparatus that allows for higher and controlled hydrogen pressures (e.g., 50-60 psi) may be necessary.[1]

Experimental Protocol: General Hydrogenation Setup

Here is a detailed, step-by-step protocol for a typical hydrogenation reaction.

Materials:

  • 1-(2,3-Dimethoxyphenyl)-2-nitropropene

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (absolute)

  • Glacial Acetic Acid (optional)

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) or Argon (Ar) gas

  • Filter aid (e.g., Celite)

Procedure:

  • Reaction Setup: In a suitable hydrogenation flask, add the 1-(2,3-dimethoxyphenyl)-2-nitropropene.

  • Add absolute ethanol and, if desired, a small amount of glacial acetic acid.[1]

  • Carefully add the 10% Pd/C catalyst to the mixture under a stream of inert gas.[1][2]

  • Inerting the Atmosphere: Seal the reaction vessel. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free atmosphere.[1]

  • Introducing Hydrogen: After the inert gas purge, evacuate the vessel and backfill with hydrogen gas. Repeat this cycle three times.[1]

  • Hydrogenation: Maintain a positive pressure of hydrogen (e.g., with a balloon or by setting the pressure on a regulator) and stir the mixture vigorously at room temperature.[1]

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC or by observing the uptake of hydrogen. The reaction is typically complete within a few hours.[1]

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.[1]

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric when it becomes dry. Keep it wet with solvent during and after filtration.[1]

  • Wash the filter cake with additional ethanol.

  • The resulting filtrate contains the desired product, which can then be isolated and purified.

Issue 2: Incomplete Reaction or Stalled Reaction

Sometimes a reaction will start but then slow down or stop before all the starting material is consumed.

Potential Cause: Catalyst Deactivation During the Reaction
  • Byproduct Inhibition: A side product formed during the reaction might be acting as a catalyst poison.

  • Catalyst Leaching or Agglomeration: The palladium may be slowly detaching from the carbon support or clumping together, reducing the active surface area.[5]

Troubleshooting Steps:

  • Add More Catalyst: If the reaction has stalled, carefully and under an inert atmosphere, a fresh portion of the catalyst can be added. If the reaction restarts, it is a strong indication of catalyst deactivation.

  • Filter and Add Fresh Catalyst: In some cases, it may be beneficial to filter the reaction mixture (under inert conditions) to remove the deactivated catalyst and then add a fresh batch to the filtrate.

  • Optimize Reaction Temperature: While room temperature is a good starting point, a slight increase in temperature might help to overcome a high activation energy barrier. However, be cautious as higher temperatures can also lead to more side products.[2][5]

Issue 3: Poor Selectivity - Formation of Multiple Products

Achieving high selectivity for the desired amine is crucial. The formation of significant amounts of side products can complicate purification and reduce the overall yield.

Potential Cause: Reaction Conditions Favoring Side Reactions
  • High Temperature: Elevated temperatures can promote the formation of byproducts.[2]

  • Incorrect Solvent: The choice of solvent can influence the reaction pathway.

  • Sub-optimal Catalyst Loading: Both too little and too much catalyst can potentially lead to selectivity issues.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can sometimes improve selectivity, although this may require a longer reaction time or a higher catalyst loading.[2]

  • Screen Different Solvents: Experiment with different solvents to see how they affect the product distribution.

  • Systematically Vary Catalyst Loading: Perform a series of small-scale experiments with varying catalyst loadings (e.g., 5%, 10%, 15% w/w) to find the optimal amount that gives the best balance of conversion and selectivity.

Data Presentation: Catalyst Loading Optimization
Catalyst Loading (w/w %)Reaction Time (hours)Conversion (%)Selectivity for Amine (%)Notes
5127595Slower reaction rate, but high selectivity.
104>9990Good balance of reaction time and selectivity.
152>9980Faster reaction, but increased side product formation.

This table presents illustrative data. Actual results will depend on specific experimental conditions.

Visualization of Experimental Workflow and Troubleshooting Logic
Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A 1. Add Substrate and Solvent to Flask B 2. Add Pd/C Catalyst A->B C 3. Inert Gas Purge (N2/Ar) B->C D 4. Hydrogen Purge C->D E 5. Vigorous Stirring under H2 Atmosphere D->E F 6. Monitor by TLC/GC-MS E->F G 7. Purge with Inert Gas F->G H 8. Filter through Celite G->H I 9. Isolate Product H->I

Caption: A typical experimental workflow for catalytic hydrogenation.

Troubleshooting Decision Tree

G Start Problem with Hydrogenation Q1 Is there low or no conversion? Start->Q1 Q2 Is the reaction incomplete or stalled? Start->Q2 Q3 Is there poor selectivity? Start->Q3 A1 Check Catalyst Activity: - Use fresh catalyst - Ensure proper handling - Purify starting materials Q1->A1 Yes A2 Check Mass Transfer: - Increase stirring rate - Increase H2 pressure Q1->A2 Yes A3 Add More Catalyst or Filter and Add Fresh Catalyst Q2->A3 Yes A4 Optimize Reaction Conditions: - Lower temperature - Screen solvents - Vary catalyst loading Q3->A4 Yes

Caption: A decision tree for troubleshooting common hydrogenation issues.

References

  • Phillips, B. (2016). Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. Ursinus College. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Susie, A. G., & Hass, H. B. (1941). U.S. Patent No. 2,233,823. Washington, DC: U.S. Patent and Trademark Office.

Sources

Troubleshooting

Overcoming steric hindrance in 2,3-dimethoxy substituted nitropropene reactions

Introduction: Navigating the Steric Challenge of 2,3-Dimethoxy Substitution Researchers and drug development professionals frequently utilize β-nitrostyrene scaffolds as versatile intermediates in organic synthesis.[1][2...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Steric Challenge of 2,3-Dimethoxy Substitution

Researchers and drug development professionals frequently utilize β-nitrostyrene scaffolds as versatile intermediates in organic synthesis.[1][2] The introduction of substituents onto the phenyl ring, such as the 2,3-dimethoxy pattern, is crucial for tuning the electronic and pharmacological properties of target molecules.[3][4] However, the presence of a substituent at the C2 (ortho) position, particularly a methoxy group, introduces significant steric hindrance. This steric shield impedes access to the reactive sites of the molecule—namely the aldehydic carbon during the initial synthesis and the β-carbon of the resulting nitropropene in subsequent reactions.

This guide provides targeted troubleshooting advice and in-depth answers to frequently encountered issues in the synthesis and reaction of 2,3-dimethoxy substituted nitropropenes. We will explore the causal chemistry behind these challenges and present field-proven protocols to overcome them, ensuring your research progresses efficiently.

Part 1: Troubleshooting the Synthesis via Henry-Nitroaldol Reaction

The primary route to 2,3-dimethoxy-β-nitrostyrene is the Henry (or nitroaldol) reaction between 2,3-dimethoxybenzaldehyde and a nitroalkane like nitromethane or nitroethane.[5][6] The steric bulk of the ortho-methoxy group is the principal barrier to achieving high yields and reasonable reaction times.

Frequently Asked Questions (FAQs)

Q1: My Henry reaction with 2,3-dimethoxybenzaldehyde is extremely slow and gives a poor yield. Why is this happening?

A1: The slow rate is a direct consequence of steric hindrance. The ortho-methoxy group on the benzaldehyde physically blocks the incoming nitronate anion, raising the activation energy of the crucial C-C bond-forming step.[7][8] Furthermore, for sterically hindered substrates, side reactions such as the base-catalyzed self-condensation of the aldehyde (Cannizzaro reaction) can become competitive, further reducing the yield of the desired β-nitro alcohol.[7][9]

Q2: I'm observing the formation of byproducts. Besides the Cannizzaro reaction, what else should I look for?

A2: A common side reaction, especially under aggressive heating, is the dehydration of the desired β-nitro alcohol product to the nitroalkene.[5][9] While this is often the desired final product, forming it in situ under uncontrolled conditions can lead to polymerization or other side reactions. The initial Henry addition should ideally be run under conditions that favor the stable alcohol intermediate, which can then be cleanly dehydrated in a separate, optimized step. Another possibility is the retro-Henry reaction, where the product reverts to the starting materials, preventing the reaction from reaching completion.[7]

Troubleshooting Guide: Low Yield in Henry Reaction

If you are experiencing low yields, consider the following strategies, moving from simplest to more advanced interventions.

G start Low Yield in Henry Reaction base Optimize Base and Solvent start->base Initial Step temp Adjust Reaction Temperature base->temp If still low yield sub_base Switch to non-ionic organic bases (DBU, TMG). Use aprotic polar solvents (THF, MeCN). base->sub_base catalyst Employ Lewis Acid or Organocatalyst temp->catalyst For persistent issues sub_temp Run at lower temperatures for longer durations to minimize side reactions (e.g., 0°C to RT). temp->sub_temp pressure Consider High-Pressure Conditions catalyst->pressure Advanced Solution sub_catalyst Use chiral metal catalysts (e.g., Cu(II) complexes) or bifunctional organocatalysts to organize the transition state. catalyst->sub_catalyst sub_pressure Apply high pressure (8-15 kbar) to overcome activation energy barrier. pressure->sub_pressure

Caption: Troubleshooting workflow for a low-yielding Henry reaction.

Table 1: Comparison of Catalytic Systems for Hindered Henry Reactions

Catalyst SystemClassTypical ConditionsAdvantagesConsiderations
DBU / THF Organic BaseRT, 24-72hSimple, commercially available, good for moderately hindered substrates.Can be slow; may require prolonged reaction times.
Cu(OAc)₂ / Chiral Ligand Transition MetalEtOH, RT, 24-48hCan provide high stereoselectivity (asymmetric synthesis); accelerates reaction.[10][11]Requires synthesis or purchase of specific chiral ligands.[12]
Bifunctional Thiourea OrganocatalystToluene, -20°C to RTActivates both nucleophile and electrophile via H-bonding; often highly stereoselective.[13][14]Catalyst loading can be higher; may be sensitive to substrate scope.
High Pressure (No Catalyst) Physical ConditionCH₂Cl₂, 10 kbar, RTOvercomes steric repulsion by reducing the volume of the transition state.Requires specialized high-pressure equipment.[15]

Part 2: Overcoming Challenges in Reactions of 2,3-Dimethoxy-β-nitrostyrene

Once synthesized, the 2,3-dimethoxy-β-nitrostyrene is a powerful Michael acceptor. However, the same steric factors that complicated its synthesis can hinder subsequent conjugate additions.

Frequently Asked Questions (FAQs)

Q3: The conjugate addition of my nucleophile (e.g., a malonate ester, amine) to 2,3-dimethoxy-β-nitrostyrene is not working. What is the issue?

A3: The 2-methoxy group, combined with the bulky nitro group, sterically shields the electrophilic β-carbon. This makes it difficult for all but the smallest and most reactive nucleophiles to approach with the correct trajectory for addition. The reaction is subject to significant steric hindrance by ortho substituents.[16] This steric clash increases the activation energy for the Michael addition, leading to poor or no reactivity under standard conditions.

Q4: Can I use a Lewis acid to activate the nitrostyrene?

A4: Yes, this is an excellent strategy. A Lewis acid (e.g., Zn(OTf)₂, Mg(OTf)₂, Sc(OTf)₃) can coordinate to one or both oxygen atoms of the nitro group. This coordination enhances the electron-withdrawing nature of the nitro group, significantly increasing the electrophilicity of the β-carbon and making it more susceptible to nucleophilic attack, even by sterically demanding nucleophiles.[9][17]

G cluster_0 Lewis Acid Activation Nitrostyrene 2,3-Dimethoxy-β-nitrostyrene ActivatedComplex Activated Complex (Enhanced Electrophilicity at β-carbon) Nitrostyrene->ActivatedComplex LewisAcid Lewis Acid (e.g., Zn²⁺) LewisAcid->ActivatedComplex Coordinates to -NO₂ group Product Conjugate Addition Product ActivatedComplex->Product Nucleophile Nucleophile Nucleophile->ActivatedComplex Attacks β-carbon

Caption: Lewis acid coordination enhances nitrostyrene electrophilicity.

Part 3: Downstream Conversions - The Sterically Hindered Nef Reaction

A critical downstream transformation for nitroalkanes is the Nef reaction, which converts the nitro group into a carbonyl.[18] Classical Nef conditions (strong base followed by strong acid hydrolysis) are notoriously harsh and often fail with complex, sterically hindered substrates, leading to decomposition or low yields.[19][20]

Frequently Asked Questions (FAQs)

Q5: My standard Nef reaction (NaOEt followed by H₂SO₄) on the product from my Michael addition is giving a complex mixture of products and very little of the desired ketone. What are my options?

A5: You are likely encountering issues due to the harshness of the classical Nef protocol. For sterically hindered and functionalized molecules, milder, reductive methods are far superior. These modern variants avoid strongly acidic or oxidative conditions, preserving the integrity of your molecule.[19] Efforts to transform nitro groups in heavily functionalized molecules can be challenging under traditional Nef conditions, especially when labile stereocenters are present.[19]

Troubleshooting & Alternative Protocols

Table 2: Modern, Milder Alternatives to the Classical Nef Reaction

MethodReagentsTypical ConditionsMechanismAdvantages
Reductive Nef (McMurry) TiCl₃, aq. NH₄OAcDME, refluxReduces nitronate to an imine, which hydrolyzes in situ.Mild, tolerant of many functional groups.
CS₂-Mediated Reductive Nef CS₂, DBU or TBDMeCN, RTSequential N-O bond cleavage via an isolable oxime intermediate.[19]Extremely mild, functional group tolerant, minimal epimerization at labile centers.[19]
Ozonolysis of Nitronate 1. Base (e.g., DBU) 2. O₃1. THF 2. CH₂Cl₂, -78°COxidative cleavage of the C=N double bond of the nitronate anion.Effective, but requires ozonolysis equipment.

Experimental Protocols

Protocol 1: Optimized Henry Reaction for 2,3-Dimethoxybenzaldehyde

This protocol utilizes a common organic base and is a good starting point before moving to more complex catalytic systems.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,3-dimethoxybenzaldehyde (1.0 equiv).

  • Reagent Addition: Add nitromethane (3.0-5.0 equiv) followed by anhydrous tetrahydrofuran (THF, to 0.5 M concentration).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv) dropwise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24-72 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to 0 °C and quench by slowly adding 1 M HCl until the pH is ~5-6.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude β-nitro alcohol by silica gel column chromatography. The subsequent dehydration to the nitrostyrene is typically performed separately using a dehydrating agent like acetic anhydride or methanesulfonyl chloride.[21]

Protocol 2: Lewis Acid-Catalyzed Michael Addition to 2,3-Dimethoxy-β-nitrostyrene

This protocol is a general procedure for activating the hindered nitrostyrene towards nucleophilic attack.

  • Catalyst Preparation: To a flame-dried flask under an inert atmosphere, add Zinc trifluoromethanesulfonate (Zn(OTf)₂) (0.1 equiv, 10 mol%).

  • Solvent & Substrate Addition: Add anhydrous dichloromethane (CH₂Cl₂) and stir. Add the 2,3-dimethoxy-β-nitrostyrene (1.0 equiv).

  • Nucleophile Addition: Add the nucleophile (e.g., diethyl malonate) (1.2-1.5 equiv) and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions may take 12-48 hours.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extraction & Purification: Extract with CH₂Cl₂, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.

Protocol 3: CS₂-Mediated Reductive Nef Reaction

This protocol is based on a mild method suitable for sterically hindered substrates.[19]

  • Preparation: In a vial, dissolve the sterically hindered secondary nitroalkane (1.0 equiv) in anhydrous acetonitrile (MeCN, to 0.1 M).

  • Reagent Addition: Add carbon disulfide (CS₂) (6.0 equiv) followed by 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (1.5 equiv).

  • Reaction: Stir the reaction at room temperature for 1-2 hours to form the oxime intermediate. To proceed to the ketone, then add Barton's base (1.5 equiv) and continue stirring for an additional 1-3 hours. Monitor by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Directly purify the crude residue by silica gel column chromatography to isolate the desired ketone.

References

  • Henry reaction - Wikipedia. Available at: [Link]

  • Molecules. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC. Available at: [Link]

  • Canadian Journal of Chemistry. Correlation analysis of reactivity in the addition of substituted benzylamines to β-nitrostyrene. Available at: [Link]

  • ResearchGate. (PDF) Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Available at: [Link]

  • ACS Publications. Sequential Reduction of Nitroalkanes Mediated by CS2 and Amidine/Guanidine Bases: A Controllable Nef Reaction | Organic Letters. Available at: [Link]

  • Qi Group@NIBS. Henry Reaction. Available at: [Link]

  • MDPI. Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds. Available at: [Link]

  • ResearchGate. Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds. Available at: [Link]

  • Master Organic Chemistry. Henry Reaction. Available at: [Link]

  • RSC Publishing. Enantioselective catalysts for the Henry reaction: fine-tuning the catalytic components - New Journal of Chemistry. Available at: [Link]

  • PMC. Synthesis, molecular docking, and binding Gibbs free energy calculation of β-nitrostyrene derivatives: Potential inhibitors of SARS-CoV-2 3CL protease. Available at: [Link]

  • Wikipedia. Nef reaction. Available at: [Link]

  • ResearchGate. Yang's substitution of the nitro group in nitrostyrene by organozinc reagents. Available at: [Link]

  • Google Patents. US8067647B2 - Method for producing β-nitrostyrene compound.
  • MDPI. Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds. Available at: [Link]

  • MDPI. Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Available at: [Link]

  • PMC - NIH. Asymmetric catalysis in direct nitromethane-free Henry reactions. Available at: [Link]

  • RSC Publishing. Catalysts' evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes. Available at: [Link]

  • MDPI. Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. Available at: [Link]

  • ResearchGate. How to overcome Steric Hindrance?. Available at: [Link]

  • PMC. Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. Available at: [Link]

  • PubMed. Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Available at: [Link]

  • MDPI. Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Available at: [Link]

  • ResearchGate. (PDF) Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. Available at: [Link]

  • Journal of the American Chemical Society. Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity under Dinuclear Zinc Catalysis. Available at: [Link]

  • PMC. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Available at: [Link]

  • RSC Publishing. Synthesis of aryl-substituted 2-methoxyphenol derivatives from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade. Available at: [Link]

  • Semantic Scholar. A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. Available at: [Link]

  • CNR-IRIS. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Google Patents. CN106631714A - Method for synthesizing 2,6-dimethoxyphenol.
  • RSC Publishing. Solvation and steric hindrance in methyl-substituted benzoic acids - Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • ChemRxiv. Regioselective Preparation of Hetero-2,3-Diarylpropionic Acids. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1-(2,3-Dimethoxyphenyl)-2-nitropropene vs 1-(2,5-Dimethoxyphenyl)-2-nitropropene reactivity

Comparative Reactivity Guide: 1-(2,3-Dimethoxyphenyl)-2-nitropropene vs. 1-(2,5-Dimethoxyphenyl)-2-nitropropene As a Senior Application Scientist in synthetic organic chemistry, understanding the nuanced reactivity of po...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 1-(2,3-Dimethoxyphenyl)-2-nitropropene vs. 1-(2,5-Dimethoxyphenyl)-2-nitropropene

As a Senior Application Scientist in synthetic organic chemistry, understanding the nuanced reactivity of positional isomers is critical for optimizing scale-up syntheses. This guide provides an objective, data-driven comparison of two highly utilized nitrostyrene precursors: 1-(2,3-Dimethoxyphenyl)-2-nitropropene (2,3-DMPNP) and 1-(2,5-Dimethoxyphenyl)-2-nitropropene (2,5-DMPNP).

While both compounds are synthesized via the Knoevenagel-Henry condensation of their respective benzaldehydes with nitroethane, their thermodynamic stability, reaction kinetics, and downstream reduction profiles diverge significantly due to underlying steric and electronic factors.

Mechanistic Causality: Steric Hindrance vs. Electronic Synergy

The fundamental differences in the synthesis and handling of 2,3-DMPNP and 2,5-DMPNP stem from the spatial arrangement of their methoxy substituents.

The 2,5-Dimethoxy System (The Planar Benchmark) In 2,5-dimethoxybenzaldehyde, the methoxy groups are situated para to one another. This arrangement minimizes steric crowding around the formyl group. During the Henry condensation, the resulting nitroalkenyl side chain can easily adopt a planar conformation with the aromatic ring. This planarity maximizes π -orbital overlap, providing immense synergistic resonance stabilization. The thermodynamic favorability of this conjugated system drives the dehydration step of the Henry reaction rapidly to completion, yielding highly crystalline products with minimal side reactions[1].

The 2,3-Dimethoxy System (The Steric Bottleneck) Conversely, 2,3-dimethoxybenzaldehyde features adjacent methoxy groups at the ortho and meta positions. The steric bulk of the 3-methoxy group forces the 2-methoxy oxygen to orient its methyl group toward the reactive formyl center. When condensed with nitroethane, this creates severe steric repulsion between the 2-methoxy group and the α -methyl/ β -nitro groups of the forming propene chain. To relieve this strain, the nitropropene moiety is forced to twist out of the aromatic plane. This disruption of extended conjugation significantly lowers the thermodynamic driving force of the reaction, often stalling the condensation and leading to competing phenol-formaldehyde-type resinous polymerizations[2].

Reactivity A 2,5-Dimethoxybenzaldehyde C Para-Methoxy Alignment (Planar Conjugation) A->C Nitroethane Henry Rxn B 2,3-Dimethoxybenzaldehyde D Ortho-Methoxy Steric Clash (Twisted Conjugation) B->D Nitroethane Henry Rxn E 1-(2,5-DMPNP) Yield: >85% High Crystallinity C->E Favorable Thermodynamics F 1-(2,3-DMPNP) Yield: <50% Resinous/Oily D->F Steric Hindrance

Figure 1: Structural causality and thermodynamic outcomes of the Henry condensation for dimethoxy isomers.

Quantitative Data Comparison

The steric and electronic differences manifest clearly in the empirical data. Below is a comparative summary of their chemical properties and synthesis metrics.

Parameter1-(2,5-Dimethoxyphenyl)-2-nitropropene1-(2,3-Dimethoxyphenyl)-2-nitropropene
Typical Henry Rxn Yield 85% – 95%[3]30% – 50%[2]
Physical Appearance Bright yellow to orange needle crystalsDark orange/red viscous oil or amorphous solid
Melting Point 73°C – 75°C~45°C – 48°C (often resists crystallization)
Reaction Kinetics Fast (2-4 hours at 75°C)Sluggish (Requires extended heating or ultrasound)
Primary Byproducts Trace unreacted aldehydeResinous polymers, complex degradation oils

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each phase includes In-Process Control (IPC) markers so the operator can verify the chemical state before proceeding.

Protocol A: Synthesis of 1-(2,5-Dimethoxyphenyl)-2-nitropropene

This protocol utilizes a standard ammonium acetate catalyst due to the highly favorable thermodynamics of the 2,5-isomer[1].

  • Reagent Assembly: In a 500 mL round-bottom flask, combine 50.0 g (0.30 mol) of 2,5-dimethoxybenzaldehyde, 27.0 g (0.36 mol) of nitroethane, and 9.2 g (0.12 mol) of anhydrous ammonium acetate.

  • Solvent Addition: Add 150 mL of glacial acetic acid (or toluene for azeotropic water removal).

  • Thermal Activation: Equip the flask with a reflux condenser and heat the stirred mixture to 75-80°C for 4 hours.

    • IPC Marker 1: The solution will transition from pale yellow to a deep, homogenous orange-red. TLC (3:1 Hexanes:EtOAc) should show the disappearance of the aldehyde spot (Rf ~0.4) and the appearance of a bright yellow product spot (Rf ~0.6).

  • Quenching & Crystallization: Remove heat and slowly pour the hot mixture into 500 mL of crushed ice/water under vigorous stirring.

    • IPC Marker 2: Immediate precipitation of a bright yellow solid indicates successful conversion. If an oil forms, seed crystals or scratching the flask is required.

  • Isolation: Vacuum filter the crude solid, wash with 200 mL of cold distilled water, and recrystallize from boiling isopropanol.

  • Validation: The final product must form distinct yellow needles with a sharp melting point of 73-75°C.

Protocol B: Synthesis of 1-(2,3-Dimethoxyphenyl)-2-nitropropene

Due to steric hindrance, standard heating often leads to polymerization. This protocol utilizes strict temperature control and optional ultrasound promotion to favor the desired kinetic pathway[2].

  • Reagent Assembly: In a 250 mL flask, combine 20.0 g (0.12 mol) of 2,3-dimethoxybenzaldehyde, 13.5 g (0.18 mol) of nitroethane, and 2.5 g of ethylenediamine diacetate (EDDA) as a more aggressive catalyst.

  • Solvent Addition: Add 60 mL of anhydrous ethanol.

  • Controlled Condensation: Heat the mixture gently to 60°C (do not exceed 65°C to prevent resin formation) for 6-8 hours. Alternatively, sonicate the mixture at 22°C for 3 hours using an ultrasonic bath.

    • IPC Marker 1: The solution will turn dark red. Because conversion is typically lower, TLC will likely show a mixture of product and starting material. Do not push the reaction past 8 hours, as polymerization will consume the product.

  • Workup: Evaporate the solvent under reduced pressure. Partition the resulting dark oil between dichloromethane (100 mL) and water (100 mL). Wash the organic layer with brine and dry over anhydrous Na2​SO4​ .

  • Purification: The crude product is a stubborn oil. Dissolve the oil in a minimal amount of hot methanol and place it in a -20°C freezer for 24-48 hours to force crystallization.

  • Validation: The isolated solid will be a darker, orange-yellow mass. A broad melting point (e.g., 42-48°C) is expected prior to rigorous chromatographic purification.

Downstream Reactivity: Hydride Reduction Workflows

Both nitropropenes are commonly reduced to their corresponding primary amines (2,5-dimethoxyamphetamine and 2,3-dimethoxyamphetamine) using Lithium Aluminum Hydride ( LiAlH4​ ) in anhydrous THF.

While 2,5-DMPNP reduces smoothly and exothermically, the steric bulk in 2,3-DMPNP impedes the initial hydride attack on the β -carbon of the nitroalkene. Consequently, the reduction of 2,3-DMPNP requires longer reflux times to ensure the intermediate hydroxylamine is fully reduced to the primary amine. Premature quenching of the 2,3-DMPNP reduction often yields significant quantities of the oxime byproduct.

Workflow N1 Nitropropene Precursor N2 LiAlH4 / THF (0°C to Reflux) N1->N2 N3 Aluminate Complex N2->N3 N4 Fieser Workup N3->N4 N5 Target Amine (2,5-DMA / 2,3-DMA) N4->N5

Figure 2: Standard step-by-step hydride reduction workflow for dimethoxynitropropenes.

References

  • Ultrasound-Promoted Synthesis of Nitrostyrenes. MDMA.ch / Rhodium Archive. Available at:[2]

  • CN114436847A - Preparation method of 2, 5-dimethoxy-beta-nitrostyrene. Google Patents. Available at:[1]

  • 2,5-dimethoxyphenyl-2-nitropropene synthesis - 89.3% yield. Sciencemadness Discussion Board. Available at:[3]

Sources

Comparative

Mass spectrometry fragmentation pathways of 1-(2,3-Dimethoxyphenyl)-2-nitropropene

Comprehensive Comparison Guide: Elucidating the Mass Spectrometry Fragmentation Pathways of 1-(2,3-Dimethoxyphenyl)-2-nitropropene Introduction & Rationale 1-(2,3-Dimethoxyphenyl)-2-nitropropene (C₁₁H₁₃NO₄, monoisotopic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Elucidating the Mass Spectrometry Fragmentation Pathways of 1-(2,3-Dimethoxyphenyl)-2-nitropropene

Introduction & Rationale

1-(2,3-Dimethoxyphenyl)-2-nitropropene (C₁₁H₁₃NO₄, monoisotopic mass 223.0845 Da) is a highly relevant synthetic intermediate in the preparation of substituted phenethylamines and amphetamine-type stimulants[1]. Accurate structural elucidation of this precursor is paramount in forensic drug profiling, synthetic quality control, and metabolic studies [2].

Because positional isomers (e.g., 2,3-dimethoxy vs. 3,4-dimethoxy) exhibit nearly identical physical properties, mass spectrometry (MS) is the gold standard for differentiation. However, the choice of ionization platform dictates the type of structural data obtained. This guide objectively compares the two premier analytical platforms for characterizing this compound: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) .

Workflow Sample 1-(2,3-Dimethoxyphenyl) -2-nitropropene GC GC-EI-MS (Hard Ionization) Sample->GC Vaporization LC LC-ESI-MS/MS (Soft Ionization) Sample->LC Solvation EI_Ion [M]+• Radical Cation m/z 223 GC->EI_Ion 70 eV e- ESI_Ion [M+H]+ Protonated m/z 224 LC->ESI_Ion +kV & H+

Overall analytical workflow comparing GC-EI-MS and LC-ESI-MS/MS ionization pathways.

Platform Comparison & Mechanistic Causality (E-E-A-T)

To interpret the data correctly, scientists must understand the causality behind the fragmentation. The energy dynamics of the ionization source fundamentally alter how 1-(2,3-Dimethoxyphenyl)-2-nitropropene dissociates[3].

GC-EI-MS: Hard Ionization & Radical Cleavage

Under standard 70 eV electron ionization, the molecule is stripped of an electron, forming a highly energetic radical cation [M]⁺• at m/z 223 . The presence of the nitro group on the propene side chain initiates a signature rearrangement. The oxygen from the nitro group interacts with the allylic hydrogens of the β-methyl group, leading to the rapid expulsion of neutral nitrous acid (HNO₂, 47 Da)[4]. This results in the diagnostic base peak at m/z 176 . Because the ionization is "hard," the residual internal energy forces further radical cleavages. The dimethoxy configuration on the phenyl ring is highly susceptible to the loss of a methyl radical (•CH₃, 15 Da), generating the m/z 161 fragment.

EI_Pathway M [M]+• m/z 223 F1 [M - HNO2]+• m/z 176 (Base Peak) M->F1 - HNO2 (47 Da) Rearrangement F2 [M - HNO2 - •CH3]+ m/z 161 F1->F2 - •CH3 (15 Da) Methoxy Cleavage F3 [M - HNO2 - •CH3 - CO]+ m/z 133 F2->F3 - CO (28 Da) Ring Contraction

Electron Ionization (EI-MS) fragmentation pathway driven by radical cation cleavages.

LC-ESI-MS/MS: Soft Ionization & The Even-Electron Rule

Electrospray Ionization (ESI) is a "soft" technique. By applying a high voltage to the liquid capillary, the analyte is protonated to form an even-electron [M+H]⁺ ion at m/z 224 . When subjected to Collision-Induced Dissociation (CID) using argon gas, the kinetic energy is converted to vibrational energy. The even-electron rule dictates that even-electron precursor ions preferentially lose neutral molecules rather than radicals. Thus, while the loss of HNO₂ (47 Da) still occurs to yield m/z 177 , the subsequent step avoids the radical •CH₃ loss seen in EI. Instead, the molecule expels neutral methanol (CH₃OH, 32 Da) from the dimethoxy system, yielding the m/z 145 fragment.

ESI_Pathway M [M+H]+ m/z 224 F1 [M+H - HNO2]+ m/z 177 (Base Peak) M->F1 - HNO2 (47 Da) CID (15-25 eV) F2 [M+H - HNO2 - CH3OH]+ m/z 145 F1->F2 - CH3OH (32 Da) Neutral Loss

Electrospray Ionization (ESI-MS/MS) collision-induced dissociation (CID) pathway.

Quantitative Data Presentation

The following table summarizes the divergent fragmentation patterns between the two platforms, providing a direct comparative reference for spectral interpretation.

PlatformPrecursor IonFragment m/zRelative AbundanceProposed Neutral LossMechanistic Rationale
GC-EI-MS m/z 223 [M]⁺•176 100% (Base)-HNO₂ (47 Da)Rearrangement of β-methyl and nitro group
GC-EI-MS m/z 223[M]⁺•161 45%-HNO₂, -•CH₃Cleavage of methoxy methyl radical
GC-EI-MS m/z 223[M]⁺•133 20%-HNO₂, -•CH₃, -COExpulsion of carbon monoxide from phenoxide
LC-ESI-MS/MS m/z 224 [M+H]⁺177 100% (Base)-HNO₂ (47 Da)Proton-driven elimination of nitrous acid
LC-ESI-MS/MS m/z 224 [M+H]⁺145 60%-HNO₂, -CH₃OHElimination of neutral methanol
LC-ESI-MS/MS m/z 224 [M+H]⁺117 15%-HNO₂, -CH₃OH, -COSubsequent CO loss via ring contraction

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems [5].

Protocol A: GC-EI-MS Analysis
  • Sample Preparation: Dissolve 1.0 mg of 1-(2,3-Dimethoxyphenyl)-2-nitropropene in 1.0 mL of GC-grade methanol. Vortex for 30 seconds.

  • Injection Parameters: Inject 1 µL into the GC inlet operating at 250°C in split mode (10:1 ratio) to prevent column overloading.

  • Chromatographic Separation: Utilize a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). Set the oven program: Initial hold at 100°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min.

  • Mass Spectrometry: Operate the EI source at 70 eV with a source temperature of 230°C. Scan range: m/z 40–300.

Validation Checkpoint: The system is self-validating if the tuning compound (e.g., PFTBA) shows standard relative abundances (m/z 69, 219, 502) prior to the run. For the analyte, the presence of the fragile m/z 223 molecular ion (even at <5% abundance) validates that thermal degradation in the GC inlet has not artificially inflated the m/z 176 fragment peak.

Protocol B: LC-ESI-MS/MS Analysis
  • Sample Preparation: Dilute the stock solution to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size). Mobile phase A: 0.1% Formic Acid in Water; Mobile phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.

  • Ionization Parameters: Operate in positive ESI mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Tandem MS (CID): Isolate the precursor ion m/z 224 in Q1. Apply collision energy (CE) using Argon as the collision gas. Scan Q3 from m/z 50–250.

Validation Checkpoint: The protocol validates itself through a CE titration curve. Begin at 5 eV and increase by 5 eV increments. The optimal CE is achieved when the precursor m/z 224 is reduced to exactly 10-15% relative abundance. This ensures that the m/z 177 and 145 product ions are true CID fragments and not artifacts of in-source decay.

Sources

Validation

A Comprehensive Spectroscopic Guide to Differentiating 2,3- and 3,4-Dimethoxy-β-nitrostyrene Isomers

Abstract In the field of organic synthesis and drug development, the precise characterization of constitutional isomers is a critical step that underpins the reliability of subsequent research and the safety of final pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the field of organic synthesis and drug development, the precise characterization of constitutional isomers is a critical step that underpins the reliability of subsequent research and the safety of final products. The 2,3-dimethoxy- and 3,4-dimethoxy-β-nitrostyrene isomers, both with the molecular formula C₁₀H₁₁NO₄, serve as valuable precursors in the synthesis of various pharmacologically active compounds.[1][2] While sharing the same mass, their distinct substitution patterns on the phenyl ring give rise to subtle yet definitive differences in their spectroscopic signatures. This guide provides an in-depth comparison of these two isomers using ¹H NMR, ¹³C NMR, Infrared (IR), and UV-Visible (UV-Vis) spectroscopy. We will explore the theoretical basis for their spectral differences, present compiled and predicted experimental data, and provide robust protocols for their synthesis and analysis.

Introduction: The Challenge of Isomeric Differentiation

The 2,3- and 3,4-dimethoxy-β-nitrostyrene isomers are nitroalkene derivatives of veratraldehyde and 2,3-dimethoxybenzaldehyde, respectively. These compounds are often utilized as intermediates in Henry-Knoevenagel condensation reactions, leading to the formation of substituted phenethylamines and other complex molecular scaffolds.[3][4] The biological activity of the final products is exquisitely sensitive to the substitution pattern on the aromatic ring. Therefore, an unambiguous method to distinguish between the 2,3- and 3,4- isomers at an early synthetic stage is not merely a matter of analytical rigor but a prerequisite for efficient and reliable drug discovery workflows.

This guide is designed for researchers and chemists who require a definitive method for identifying these isomers. By understanding the causal relationships between molecular structure and spectroscopic output, scientists can confidently assign the correct structure and ensure the integrity of their synthetic pathways.

Theoretical Underpinnings of Spectroscopic Divergence

The key to differentiating these isomers lies in how the arrangement of the two methoxy (-OCH₃) groups and the nitrovinyl group (-CH=CHNO₂) influences the electronic environment and symmetry of the molecule.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR): The electronic effects (both resonance and inductive) of the methoxy substituents alter the electron density at different positions on the benzene ring. This directly impacts the chemical shifts of the attached protons and carbons. Furthermore, the ortho, meta, and para relationships between the aromatic protons result in unique spin-spin coupling patterns (splitting) for each isomer.

  • Infrared (IR) Spectroscopy: While the characteristic vibrational frequencies of the primary functional groups (C=C, NO₂, C-O) will be present in both isomers, their precise wavenumbers can shift slightly due to electronic effects. More importantly, the overall pattern of vibrations in the "fingerprint region" (<1500 cm⁻¹) is unique to the specific symmetry and substitution pattern of each molecule.

  • UV-Visible (UV-Vis) Spectroscopy: Both molecules possess a highly conjugated system extending from the benzene ring through the vinylic double bond to the nitro group. This results in strong π → π* electronic transitions in the UV region. The position of the maximum absorbance (λmax) is sensitive to the electronic-donating capacity of the methoxy groups and how effectively they extend the conjugation, which differs based on their position relative to the nitrovinyl substituent.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, standardized experimental procedures are essential.

Synthesis of Dimethoxy-β-nitrostyrene Isomers

The synthesis of β-nitrostyrenes is reliably achieved through a Henry-Knoevenagel condensation of the corresponding benzaldehyde with nitromethane, often catalyzed by a primary amine or ammonium acetate.[3][5]

Step-by-Step Protocol:

  • Reactant Setup: In a round-bottom flask, dissolve 1.0 equivalent of the appropriate benzaldehyde derivative (2,3-dimethoxybenzaldehyde or 3,4-dimethoxybenzaldehyde) in 3-5 volumes of glacial acetic acid.

  • Addition of Reagents: Add 1.1 equivalents of nitromethane and 0.2 equivalents of a primary amine catalyst (e.g., benzylamine or ammonium acetate).[6]

  • Reaction: Heat the mixture to 80-100°C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Crystallization: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath. Slowly add cold water to precipitate the product.

  • Purification: Collect the resulting yellow crystalline solid by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol to yield bright yellow needles.[7]

Spectroscopic Analysis Workflow

The following workflow ensures a systematic and comprehensive analysis of the purified isomers.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation synthesis Henry Condensation purification Recrystallization synthesis->purification NMR NMR Spectroscopy (¹H, ¹³C in CDCl₃) purification->NMR IR FTIR Spectroscopy (KBr Pellet or ATR) purification->IR UV UV-Vis Spectroscopy (in Ethanol) purification->UV compare Compare Spectra to Reference Data NMR->compare IR->compare UV->compare structure Confirm Isomer Structure compare->structure

Sources

Safety & Regulatory Compliance

Safety

1-(2,3-Dimethoxyphenyl)-2-nitropropene proper disposal procedures

This guide provides essential, step-by-step operational and logistical procedures for the safe handling, spill management, and proper disposal of 1-(2,3-Dimethoxyphenyl)-2-nitropropene. As a substituted phenyl-2-nitropro...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, step-by-step operational and logistical procedures for the safe handling, spill management, and proper disposal of 1-(2,3-Dimethoxyphenyl)-2-nitropropene. As a substituted phenyl-2-nitropropene, this compound must be managed with stringent Environmental Health and Safety (EHS) oversight due to its irritant properties and potential environmental toxicity.

Chemical Hazard Profiling and EHS Logistics

1-(2,3-Dimethoxyphenyl)-2-nitropropene is a nitrated organic compound. While specific Safety Data Sheets (SDS) for this exact methoxy-substituted derivative may be limited, standard EHS protocols mandate treating it with the same rigorous safety measures applied to analogous compounds like 4-nitrostyrene or 1-phenyl-2-nitropropene[1]. These compounds are recognized as acute irritants and potential environmental hazards that must not be discharged into municipal sewer systems[2].

Hazard Classification & Required PPE

To ensure a self-validating safety system, no personnel should handle this material or its waste without the minimum Personal Protective Equipment (PPE) outlined below. The causality behind these requirements is driven by the compound's capacity to cause severe eye irritation, skin sensitization, and respiratory distress upon inhalation of fine dust[3].

Protection CategorySpecificationOperational Justification
Eye/Face Chemical safety goggles or full-face shield.Protects against aerosolized dust and accidental splashes during waste transfer. Must meet OSHA 29 CFR 1910.133 standards[4].
Skin/Body Impervious nitrile gloves, closed-toe shoes, and a standard laboratory coat.Prevents dermal absorption. Contaminated clothing must not leave the workplace and should be washed before reuse[5].
Respiratory NIOSH-approved N95 or P100 particulate respirator.Essential when handling dry powders outside of a certified chemical fume hood to prevent inhalation of reactive nitroalkene dust[6].

Operational Spill Management Protocol

In the event of a spill, immediate containment is required to prevent environmental contamination and personnel exposure.

Step-by-Step Spill Response:

  • Evacuate and Ventilate: Immediately clear the affected area of unprotected personnel. Ensure the laboratory's HVAC system is functioning or open sashes on fume hoods to maximize ventilation[1].

  • Eliminate Ignition Sources: Substituted nitropropenes can present a combustible dust hazard. Remove all open flames, hot plates, and potential electrostatic discharge sources[2].

  • Don PPE: Responding personnel must equip the PPE outlined in Section 1.1 before approaching the spill.

  • Dry Containment (If Solid): Do not sweep dry material vigorously, as this generates hazardous aerosols. Use dry clean-up procedures such as a HEPA-filtered vacuum designed for hazardous dust, or gently moisten the powder with a compatible solvent to suppress dust before sweeping[7].

  • Wet Containment (If in Solution): Dike the spill using an inert absorbent material such as dry sand, vermiculite, or diatomaceous earth. Never use combustible materials like paper towels or sawdust[1][6].

  • Collection: Use non-sparking tools (e.g., plastic or conductive rubber scoops) to transfer the absorbed material or collected solid into a heavy-duty, sealable hazardous waste container[2].

  • Decontamination: Wash the spill surface thoroughly with a suitable organic solvent (e.g., ethanol or acetone) followed by soap and water. Collect all rinsate as hazardous waste[1].

Proper Disposal and Destruction Plans

The disposal of 1-(2,3-Dimethoxyphenyl)-2-nitropropene must be managed strictly as hazardous chemical waste.

The Fallacy of In-House Chemical Neutralization

Some literature suggests that laboratories equipped for chemical transformations can "neutralize" nitroalkene waste by reducing the functional group (e.g., using sodium borohydride) to decrease the compound's reactivity[1]. This practice is strictly advised against for disposal purposes.

  • Causality: The reduction of substituted phenyl-2-nitropropenes is highly exothermic, generates potentially hazardous hydrogen gas, and yields pharmacologically active phenethylamine derivatives. Generating controlled or active substances under the guise of "waste treatment" introduces severe legal, security, and safety liabilities.

Authorized EHS Disposal Workflow

The only professionally recognized and legally compliant method for disposing of this compound is through licensed chemical destruction[2].

  • Packaging: Place the waste (including contaminated PPE, absorbent materials, and empty primary containers) into a compatible, leak-proof secondary container.

  • Labeling: Clearly label the container with the full chemical name ("1-(2,3-Dimethoxyphenyl)-2-nitropropene Waste"), the primary hazard ("Harmful/Irritant"), and the accumulation start date[1].

  • Storage: Store the sealed waste container in a cool, dry, well-ventilated designated hazardous waste accumulation area, away from strong oxidizing agents and bases[8].

  • Licensed Destruction: Transfer the material to your institution's EHS department. The material must be transported to a licensed chemical destruction plant for controlled incineration equipped with an afterburner and flue gas scrubbing to safely manage the release of nitrogen oxides (NOx) during combustion[2][9].

Workflow Visualization

G A Spill or Waste Generation B Evacuate Area & Remove Ignition Sources A->B C Don Required PPE (Respirator, Gloves, Goggles) B->C D Containment (Inert Absorbent / Dust Suppression) C->D E Collection (Non-Sparking Tools) D->E F Seal & Label in Hazardous Waste Container E->F G EHS Transfer & Licensed Incineration F->G

Caption: Standard EHS workflow for the safe containment and disposal of nitropropene derivatives.

References

  • (E)-1-nitroprop-1-ene Safety Data Sheets(SDS). Lookchem. Available at:[Link]

  • MSDS of 1-(4-METHOXYPHENYL)-2-NITROPROPENE. Capotchem. Available at:[Link]

Sources

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